Ethyl 3-hydroxyisoxazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-5(8)7-11-4/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLREFHTUZESDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599489 | |
| Record name | Ethyl 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13626-61-4 | |
| Record name | Ethyl 2,3-dihydro-3-oxo-5-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13626-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydroxyisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-hydroxyisoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific ethyl ester, this guide outlines a highly probable synthetic route and presents predicted characterization data based on its closely related methyl analog and similar chemical structures.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their utility stems from their diverse biological activities and their role as versatile synthetic intermediates. This compound, in particular, is a valuable building block for the synthesis of more complex molecules, including potential drug candidates. Its structure, featuring a reactive hydroxyl group and an ester moiety, allows for a variety of chemical modifications. The methyl analog, Mthis compound, is a known intermediate in the synthesis of tetracycline antibiotics and other biologically active compounds, highlighting the potential of this class of molecules.[1][2]
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a two-step process commencing with the nitrosation of diethyl malonate to form diethyl (hydroxyimino)malonate, followed by a cyclization reaction. A similar strategy has been noted for the synthesis of related isoxazole derivatives.[3][4]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Step 1: Synthesis of Diethyl (hydroxyimino)malonate
This procedure is adapted from established methods for the nitrosation of malonic esters.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve diethyl malonate in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.
-
Addition of Sodium Nitrite: Slowly add a solution of sodium nitrite in water via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield crude Diethyl (hydroxyimino)malonate, which can be purified further by column chromatography or recrystallization.
Step 2: Synthesis of this compound
This cyclization step is based on general procedures for the formation of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the Diethyl (hydroxyimino)malonate from Step 1 in a suitable solvent such as ethanol.
-
Addition of Base and Hydroxylamine: Add a solution of sodium ethoxide in ethanol, followed by the addition of hydroxylamine hydrochloride.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the final product, this compound.
Characterization of this compound
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₆H₇NO₄ |
| Molecular Weight | 157.12 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | Lower than the methyl analog (160-163 °C) |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.35 | Triplet | 3H | -OCH₂CH ₃ |
| ~4.35 | Quartet | 2H | -OCH ₂CH₃ |
| ~6.50 | Singlet | 1H | Isoxazole C4-H |
| ~10-12 | Broad Singlet | 1H | Isoxazole OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -OCH₂C H₃ |
| ~62 | -OC H₂CH₃ |
| ~98 | Isoxazole C 4 |
| ~158 | Ester C =O |
| ~160 | Isoxazole C 5 |
| ~168 | Isoxazole C 3-OH |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-2800 (broad) | O-H stretch (hydroxyl) |
| ~2980 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1620 | C=N stretch (isoxazole ring) |
| ~1570 | C=C stretch (isoxazole ring) |
| ~1250 | C-O stretch (ester) |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 157 | [M]⁺ (Molecular ion) |
| 112 | [M - OEt]⁺ |
| 84 | [M - CO₂Et]⁺ |
Applications in Drug Development
The structural motifs present in this compound make it a valuable precursor in the synthesis of a wide range of biologically active molecules. The isoxazole ring is a known pharmacophore in many approved drugs, exhibiting anti-inflammatory, analgesic, and antimicrobial properties. The hydroxyl and ester groups provide convenient handles for further chemical modifications, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery programs. The methyl analog's role in the synthesis of antibiotics suggests that this compound could also be a key intermediate for novel antibacterial agents.[1][6]
Conclusion
This technical guide provides a detailed overview of a highly probable synthetic route and predicted characterization data for this compound. The outlined experimental protocols offer a practical approach for its synthesis in a laboratory setting. The predicted spectroscopic data serves as a valuable reference for its characterization. The potential applications of this compound in drug development underscore the importance of further research into its synthesis and biological evaluation.
References
- 1. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl 2-(hydroxyimino)malonate | 42937-74-6 | Benchchem [benchchem.com]
- 6. organic chemistry - Reaction of amines with diethyl oxalate (Hofmann amine separation method) - Chemistry Stack Exchange [chemistry.stackexchange.com]
Ethyl 3-hydroxyisoxazole-5-carboxylate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties and structure of Ethyl 3-hydroxyisoxazole-5-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to its structural motifs, this molecule and its analogs are recognized as valuable building blocks in the development of novel therapeutic agents. This document summarizes its known properties, provides a representative experimental protocol for the synthesis of the isoxazole core, and visualizes the synthetic workflow.
Core Chemical Properties and Structure
This compound, identified by the CAS number 13626-61-4, possesses a pentatomic isoxazole ring substituted with a hydroxyl group at the 3-position and an ethyl carboxylate group at the 5-position. The presence of the enol-like hydroxyl group and the ester functionality makes it a versatile intermediate for further chemical modifications.
The structural representation of this compound is as follows:
Structure:
Quantitative Chemical Data
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some physical properties have been reported, a comprehensive experimental dataset is not widely available in the public domain.
| Property | Value |
| Molecular Formula | C₆H₇NO₄ |
| Molecular Weight | 157.12 g/mol |
| CAS Number | 13626-61-4 |
| Melting Point | 126-130 °C[1] |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Experimental Protocols: Synthesis of the Isoxazole Ring
Representative Synthesis of a 5-substituted Isoxazole-3-ol from an Alkyne
This protocol describes a general procedure that could be adapted for the synthesis of this compound, likely starting from ethyl propiolate.
Materials:
-
Ethyl propiolate
-
A suitable precursor for the nitrile oxide (e.g., an oxime)
-
Dehydrating agent/oxidant for in-situ generation of nitrile oxide (e.g., N-Chlorosuccinimide, NCS, and a base)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., Triethylamine)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the oxime precursor in the chosen anhydrous solvent.
-
In-situ Generation of Nitrile Oxide: To the solution, add the base (e.g., triethylamine) followed by the slow, portion-wise addition of the dehydrating/oxidizing agent (e.g., NCS) at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until the formation of the nitrile oxide is complete, which can be monitored by thin-layer chromatography (TLC).
-
Cycloaddition: To the freshly generated nitrile oxide solution, add the alkyne (e.g., ethyl propiolate) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated, and the progress of the cycloaddition is monitored by TLC or other suitable analytical techniques (e.g., GC-MS, LC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired ethyl 3-substituted-isoxazole-5-carboxylate. The hydroxyl group at the 3-position can be introduced from a suitable nitrile oxide precursor or through subsequent chemical transformation.
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of an isoxazole derivative via a 1,3-dipolar cycloaddition reaction, a common method for constructing the isoxazole ring system.
Disclaimer: This document is intended for informational purposes for a scientific audience. The provided synthetic protocol is a general representation and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.
References
Spectroscopic and Synthetic Profile of 3-Hydroxyisoxazole-5-Carboxylate Esters: A Technical Guide
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biologically active molecules and natural products. Their versatile chemical nature makes them valuable building blocks in medicinal chemistry and drug discovery. This technical guide provides a summary of the spectroscopic data for Methyl 3-hydroxyisoxazole-5-carboxylate and outlines a general experimental workflow for the synthesis and characterization of such compounds.
Spectroscopic Data of Mthis compound
The following tables summarize the key spectroscopic data for Mthis compound.
Table 1: NMR Spectroscopic Data for Mthis compound
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H NMR | - | 3.92 | s | -OCH₃ |
| 4.05 | s | -OCH₃ | ||
| 4.15 | br s | -NH₂ | ||
| ¹³C NMR | CDCl₃ | 51.9 | - | -OCH₃ |
| 57.5 | - | -OCH₃ | ||
| 125.6 | - | Isoxazole C4 | ||
| 138.4 | - | Isoxazole C5 | ||
| 159.1 | - | Isoxazole C3 | ||
| 164.5 | - | C=O |
Note: The provided ¹H NMR data appears to be for a derivative, Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, as indicated by the presence of an amino group signal. Specific ¹H NMR data for the parent Mthis compound was not available.
Table 2: Infrared (IR) Spectroscopic Data for Mthis compound
| Technique | Wavenumber (cm⁻¹) | Intensity | Assignment |
| KBr Pellet | 3150 | - | N-H Stretch |
| 3062 | - | C-H Aromatic Stretch | |
| 2203 | - | C≡N Stretch (impurity or derivative) | |
| 1673 | - | C=O Stretch (Ester) | |
| 1474 | - | C=C Aromatic Stretch | |
| 1376 | - | C-H Bend | |
| 1259 | - | C-O Stretch | |
| 769, 695 | - | Aromatic C-H Bending |
Note: The IR data presented is from a study on a related isoxazole derivative and may not perfectly correspond to Mthis compound. The presence of a nitrile peak suggests the data may be from a synthetic precursor or a different derivative.
Table 3: Mass Spectrometry (MS) Data for Mthis compound
| Technique | m/z | Assignment |
| ESI⁺ | 195.0373 | [M+Na]⁺ (for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) |
Note: The available mass spectrometry data is for a derivative. The expected [M+H]⁺ for this compound would be approximately 158.04 g/mol .
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 3-hydroxyisoxazole-5-carboxylate esters. These are based on established methods for similar compounds and should be adapted and optimized for specific substrates and scales.
General Synthesis of 3-Hydroxyisoxazole-5-carboxylate Esters
A common route to this class of compounds involves the cycloaddition reaction between a β-ketoester and hydroxylamine.
Materials:
-
Appropriate β-ketoester (e.g., diethyl 1,3-acetonedicarboxylate)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., sodium acetate, sodium hydroxide)
-
Solvent (e.g., ethanol, water)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the β-ketoester in a suitable solvent such as ethanol.
-
In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with an equivalent amount of base (e.g., sodium acetate in water or sodium ethoxide in ethanol).
-
Add the hydroxylamine solution to the β-ketoester solution dropwise at room temperature or with cooling, depending on the reactivity.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture if necessary and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FT-IR spectrometer.
-
Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid samples can be analyzed as thin films between salt plates.
-
Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a target organic molecule like this compound.
Caption: General workflow for the synthesis and characterization of an organic compound.
This guide provides a foundational understanding of the spectroscopic characteristics and synthetic approaches for 3-hydroxyisoxazole-5-carboxylate esters. Researchers are encouraged to consult primary literature for specific applications and detailed experimental conditions.
CAS number and molecular formula of Ethyl 3-hydroxyisoxazole-5-carboxylate
Executive Summary
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in Ethyl 3-hydroxyisoxazole-5-carboxylate. Due to the limited direct commercial and experimental data available for the ethyl ester, this document focuses on the closely related and well-documented analogue, Mthis compound (CAS Number: 10068-07-2). The properties and synthetic routes of the methyl ester provide a strong foundation for understanding and working with its ethyl counterpart. This guide covers the fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry and drug discovery.
Chemical Identification and Properties
Table 1: Physicochemical Properties of Mthis compound (CAS: 10068-07-2)
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₄ | [1][2][3] |
| Molecular Weight | 143.10 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 160-163 °C | [1][4] |
| Boiling Point | 261.15 °C (estimated) | [1] |
| Solubility | Soluble in Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol | [1] |
For This compound , the anticipated molecular formula would be C₆H₇NO₄ , with a corresponding increase in molecular weight to 157.12 g/mol . Other physical properties are expected to be similar to the methyl ester.
Synthesis and Experimental Protocols
The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an alkene. A plausible and documented synthetic pathway for the methyl ester, which can be adapted for the ethyl ester, is provided below.
Synthesis of Mthis compound
A key synthesis route is described in the Journal of Medicinal Chemistry.[1][5] While the full experimental details from this specific paper are not provided in the search results, a general procedure for the synthesis of similar isoxazoles involves the reaction of a β-ketoester with hydroxylamine.
Conceptual Experimental Workflow:
References
Biological activity of Ethyl 3-hydroxyisoxazole-5-carboxylate derivatives
An In-depth Technical Guide on the Biological Activity of Ethyl 3-hydroxyisoxazole-5-carboxylate Derivatives
Introduction
The isoxazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Derivatives built upon this core structure are found in several commercial drugs, including the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin.[1][3] this compound and its related methyl ester, Mthis compound, serve as versatile intermediates in the synthesis of more complex, biologically active molecules.[4][5] These compounds are valuable building blocks for developing novel therapeutic agents, with research highlighting their potential in creating drugs for neurological disorders and anti-inflammatory applications.[5] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of various derivatives of this compound, aimed at researchers and professionals in drug development.
Synthesis of Isoxazole Derivatives
The synthesis of isoxazole derivatives can be achieved through several routes, with 1,3-dipolar cycloaddition being a common and valuable method for constructing the five-membered ring.[1][6] A prevalent strategy involves the reaction of chalcones with hydroxylamine hydrochloride.[7][8] Another key method is the coupling reaction between an isoxazole-carboxylic acid core and various amines to form isoxazole-carboxamide derivatives. This is often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalysts such as 4-Dimethylaminopyridine (DMAP).[9]
Below is a generalized workflow for the synthesis of isoxazole-carboxamide derivatives.
Caption: Generalized synthesis workflow for Isoxazole-Carboxamide derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects.
Anticancer Activity
The isoxazole ring is a core structure in many anticancer agents.[9] Various derivatives have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines. For instance, isoxazole-based carboxamides, ureates, and hydrazones have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis.[10]
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2d | HeLa (Cervical) | IC₅₀ | 15.48 µg/mL | [9] |
| 2d | Hep3B (Liver) | IC₅₀ | ~23 µg/mL | [9] |
| 2e | Hep3B (Liver) | IC₅₀ | ~23 µg/mL | [9] |
| 2a | MCF-7 (Breast) | IC₅₀ | 39.80 µg/mL | [9] |
| 8 | HepG2 (Liver) | IC₅₀ | 0.84 µM | [10] |
| 10a | HepG2 (Liver) | IC₅₀ | 0.79 µM | [10] |
| 10c | HepG2 (Liver) | IC₅₀ | 0.69 µM | [10] |
| Sorafenib (Ref.) | HepG2 (Liver) | IC₅₀ | 3.99 µM | [10] |
| 3c | HL-60(TB) (Leukemia) | % Growth Inhibition | >70 | [10] |
| Compound 26 | PC3 (Prostate) | Selectivity vs PNT1a | Comparable to 5-FU |[11] |
The logical workflow for screening potential anticancer compounds is depicted below.
Caption: Logical workflow for in-vitro anticancer drug screening.
Antimicrobial Activity
Isoxazole derivatives have demonstrated considerable efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][12] The antimicrobial activity is often enhanced by the presence of specific substituents on the phenyl rings attached to the isoxazole core.[6]
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound ID | Microorganism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Unnamed | S. aureus | MIC | 7.5 mg/mL | [12] |
| Unnamed | B. subtilis | MIC | 6.6 mg/mL | [12] |
| Unnamed | P. aeruginosa | MIC | 8.9 mg/mL | [12] |
| Unnamed | S. pyogenes | MIC | 6.1 mg/mL | [12] |
| PUB9 | S. aureus | MIC | >1000x lower than others | [13] |
| PUB9 | Biofilm-forming cells | % Reduction | >90% | [13] |
| PUB10 | Biofilm-forming cells | % Reduction | >90% |[13] |
Anti-inflammatory Activity
Certain isoxazole derivatives show significant anti-inflammatory properties, with some compounds exhibiting potency comparable to standard drugs like indomethacin.[14] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[3][8]
Table 3: Anti-inflammatory Activity of Isoxazole Derivatives
| Compound ID | Assay | Time Point | % Inhibition of Edema | Reference |
|---|---|---|---|---|
| 4e | Carrageenan-induced paw edema | 1 hr | 75% | [14] |
| 4f | Carrageenan-induced paw edema | 1 hr | 75% | [14] |
| 3e | Carrageenan-induced paw edema | - | Comparable to Indomethacin | [14] |
| 3g | Carrageenan-induced paw edema | - | Comparable to Indomethacin | [14] |
| 5b | Carrageenan-induced paw edema | 3 hr | 76.71% | [8] |
| 5c | Carrageenan-induced paw edema | 3 hr | 75.56% | [8] |
| 5d | Carrageenan-induced paw edema | 3 hr | 72.32% | [8] |
| Diclofenac (Ref.) | Carrageenan-induced paw edema | 3 hr | 73.62% |[8] |
The role of isoxazole derivatives in inhibiting the COX-2 enzyme, a key mediator of inflammation, is illustrated below.
Caption: Inhibition of the COX-2 pathway by Isoxazole derivatives.
Antioxidant Activity
Several isoxazole-carboxamide derivatives have been evaluated for their ability to scavenge free radicals, a key component of antioxidant activity.[7][9] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for this evaluation.
Table 4: Antioxidant Activity of Isoxazole Derivatives
| Compound ID | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2a | DPPH | IC₅₀ | 7.8 ± 1.21 µg/mL | [9] |
| 2c | DPPH | IC₅₀ | 56.1 µg/mL | [9] |
| 2e | DPPH | IC₅₀ | 67.6 µg/mL | [9] |
| 2g | DPPH | IC₅₀ | 51.2 µg/mL | [9] |
| Trolox (Ref.) | DPPH | IC₅₀ | 2.75 µg/mL |[9] |
Enzyme Inhibition
Beyond COX enzymes, isoxazole derivatives have been identified as inhibitors of other important enzymes, such as carbonic anhydrase (CA) and histone deacetylase 6 (HDAC6).[15][16]
Table 5: Enzyme Inhibitory Activity of Isoxazole Derivatives
| Compound ID | Target Enzyme | Activity Metric | Value | Reference |
|---|---|---|---|---|
| AC2 | Carbonic Anhydrase | IC₅₀ | 112.3 ± 1.6 µM | [15] |
| AC3 | Carbonic Anhydrase | IC₅₀ | 228.4 ± 2.3 µM | [15] |
| Acetazolamide (Ref.) | Carbonic Anhydrase | IC₅₀ | 18.6 ± 0.5 µM | [15] |
| 23 | HDAC6 | IC₅₀ | 0.7 µM | [16] |
| 17 | HDAC6 | IC₅₀ | 1.3 µM | [16] |
| 25 | HDAC6 | IC₅₀ | 1.5 µM | [16] |
| Trichostatin A (Ref.) | HDAC6 | IC₅₀ | 0.026 µM |[16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used to evaluate the biological activities of isoxazole derivatives.
General Synthesis of Isoxazole-Carboxamides
A solution of the starting isoxazole-carboxylic acid (e.g., 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 1.5 mmol) in dichloromethane is treated with DMAP (0.3 mmol) and EDC (1.8 mmol).[9] The mixture is stirred at room temperature for 30 minutes under a nitrogen atmosphere.[9] Subsequently, the appropriate aniline derivative (1.8 mmol) is added, and the reaction is stirred for 24-48 hours.[9] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and extracted with 1% NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, and the solvent is evaporated. The final product is purified by flash chromatography or crystallization.[9]
Anticancer Activity: Cytotoxicity (MTT) Assay
Cancer cells (e.g., HeLa, MCF-7, Hep3B) are seeded in 96-well plates and incubated to allow for attachment. The cells are then treated with various concentrations of the synthesized isoxazole derivatives for a specified period (e.g., 24-48 hours). Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Anticancer Activity: Apoptosis Assay
Apoptosis can be evaluated using Annexin V and Propidium Iodide (PI) staining.[9] Cells are treated with the test compounds for a set duration. After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension. The samples are then analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[9]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a microdilution method.[12] Bacterial or fungal colonies are diluted, typically in a 1:10 ratio, and incubated in microtiter plates.[12] A serial dilution of the test compounds is added to the wells containing the microbial suspension. The plates are incubated for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The anti-inflammatory activity is assessed by inducing edema in the hind paw of rats by injecting a carrageenan solution.[8][14] The test compounds or a reference drug (e.g., indomethacin, diclofenac) are administered orally at a specific dose (e.g., 100 mg/kg) prior to the carrageenan injection.[14] The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 5 hours) after the injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.[8]
Antioxidant Activity: DPPH Free Radical Scavenging Assay
The antioxidant capacity of the compounds is determined by their ability to scavenge the stable DPPH free radical.[7][9] A solution of the test compound at various concentrations is mixed with a DPPH solution. The mixture is incubated in the dark at room temperature. The absorbance of the solution is measured spectrophotometrically. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the compound). The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[9]
References
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imedpub.com [imedpub.com]
- 13. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 15. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.unimore.it [iris.unimore.it]
Ethyl 3-hydroxyisoxazole-5-carboxylate: A Core Precursor in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents. Among the various isoxazole-containing building blocks, Ethyl 3-hydroxyisoxazole-5-carboxylate serves as a key precursor in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the development of new drugs, with a particular focus on modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Physicochemical and Spectral Data
While specific experimental data for this compound is not extensively reported in publicly available literature, the properties of its closely related analog, Mthis compound, are well-documented and provide a reliable reference.
Table 1: Physicochemical Properties of Mthis compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₄ | [1][2] |
| Molecular Weight | 143.10 g/mol | [1][3] |
| Melting Point | 160-163 °C | [1][2] |
| Appearance | Light yellow powder | [1][2] |
| Solubility | Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol | [1] |
Table 2: Spectral Data for Mthis compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Data not readily available in searched sources. | |
| ¹³C NMR | Data not readily available in searched sources. | |
| IR | Data not readily available in searched sources. | |
| Mass Spec | Data not readily available in searched sources. |
Note: The lack of readily available spectral data for the ethyl ester highlights a gap in the current scientific literature.
Synthesis of this compound: An Adapted Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the well-established synthesis of other substituted isoxazole esters, such as ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, a reliable synthetic route can be proposed.[4] The following is an adapted, multi-step procedure.
Step 1: Formation of an Enamine Intermediate
This step involves the reaction of a β-ketoester with a secondary amine to form an enamine. For the synthesis of the title compound, ethyl acetoacetate would be the appropriate starting β-ketoester.
-
Reactants: Ethyl acetoacetate, Pyrrolidine, Benzene (solvent).
-
Procedure:
-
Dissolve equimolar amounts of ethyl acetoacetate and pyrrolidine in benzene.
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux the mixture until the theoretical amount of water is collected.
-
Remove the benzene solvent under reduced pressure using a rotary evaporator to yield the crude ethyl β-pyrrolidinocrotonate. This intermediate can often be used in the next step without further purification.
-
Step 2: 1,3-Dipolar Cycloaddition to Form the Isoxazole Ring
This key step involves the reaction of the enamine with a nitrile oxide precursor, followed by dehydration to form the isoxazole ring.
-
Reactants: Ethyl β-pyrrolidinocrotonate, a suitable primary nitro compound (e.g., nitroethane), Triethylamine, Phosphorus oxychloride, Chloroform (solvent).
-
Procedure:
-
Dissolve the crude ethyl β-pyrrolidinocrotonate, the primary nitro compound, and triethylamine in chloroform in a three-necked flask equipped with a dropping funnel.
-
Cool the flask in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of phosphorus oxychloride in chloroform to the stirred reaction mixture.
-
After the addition is complete, pour the reaction mixture into cold water and separate the chloroform layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, aqueous sodium hydroxide, and brine.
-
Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the desired ethyl isoxazole carboxylate derivative.
-
Disclaimer: This is a proposed synthetic protocol adapted from established methods for similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions.
Visualization of the Synthetic Workflow
Application in Medicinal Chemistry: Modulation of the AMPA Receptor
Derivatives of this compound are of significant interest as modulators of the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[5] The AMPA receptor is a ligand-gated ion channel that, upon binding to the neurotransmitter glutamate, allows the influx of sodium and calcium ions, leading to neuronal depolarization.[6][7]
Positive allosteric modulators (PAMs) of the AMPA receptor are compounds that bind to a site on the receptor distinct from the glutamate-binding site.[5] This binding enhances the receptor's response to glutamate, typically by slowing the deactivation or desensitization of the channel.[8] This enhanced signaling has been shown to have potential therapeutic benefits in conditions associated with cognitive deficits, such as Alzheimer's disease and depression.[5]
The isoxazole core, and specifically derivatives that can be synthesized from this compound, has been identified as a promising scaffold for the development of AMPA receptor PAMs.[5]
Signaling Pathway of AMPA Receptor Modulation
The following diagram illustrates the general mechanism of AMPA receptor activation and its positive allosteric modulation.
References
- 1. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]
- 2. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3-羟基异噁唑-5-甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPA receptor - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the reactivity and stability of the isoxazole ring, specifically when incorporated into carboxylate ester frameworks. This five-membered heterocycle, a common motif in pharmacologically active compounds, exhibits a delicate balance between stability and controlled reactivity, making it a versatile tool in medicinal chemistry. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal transformations, and visualizes reaction pathways to facilitate a deeper understanding of isoxazole chemistry.
Core Concepts: Stability Profile
The isoxazole ring is generally considered a stable aromatic system, resistant to many common reagents. However, the presence of a carboxylate ester functionality and the substitution pattern on the ring can significantly influence its susceptibility to degradation. The stability is notably dependent on pH and temperature.
A key study on the isoxazole-containing drug Leflunomide provides valuable insights into the hydrolytic stability of the isoxazole ring. The ring's opening is significantly influenced by pH and temperature, with increased lability under basic conditions and at higher temperatures.
Table 1: pH and Temperature Stability of the Isoxazole Ring in Leflunomide
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 4.0 | 25 | Stable |
| 7.4 | 25 | Stable |
| 10.0 | 25 | 6.0 |
| 4.0 | 37 | Stable |
| 7.4 | 37 | 7.4 |
| 10.0 | 37 | 1.2 |
Data extracted from a study on the in vitro metabolism of Leflunomide.
Key Reactivities of the Isoxazole Ring in Carboxylate Esters
The isoxazole ring in carboxylate esters can undergo a variety of transformations, primarily involving ring opening or rearrangement. These reactions are often triggered by specific reagents or energy sources, allowing for controlled manipulation of the molecular scaffold.
Ring Opening Reactions
The N-O bond in the isoxazole ring is its Achilles' heel, susceptible to cleavage under various conditions, leading to a diverse array of products.
Catalytic hydrogenation is a common method for the reductive cleavage of the isoxazole ring. This reaction typically yields β-enamino-ketoesters. A domino process involving deoxygenation followed by reductive ring opening has been observed in some cases.
Experimental Protocol: Hydrogenation of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate
-
Materials: Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, Palladium on charcoal (10 mol%), Ethanol.
-
Procedure: A suspension of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate and 10 mol% of palladium on charcoal in ethanol is stirred at ambient temperature under a hydrogen atmosphere (1 atm). The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding ethyl (Z)-2-amino-4-oxo-2-pentanoate.[1]
Strong bases can induce the cleavage of the isoxazole ring, particularly when activated by electron-withdrawing groups. This reactivity is crucial in the context of prodrug activation, where an isoxazole ester might be designed to release an active carboxylic acid metabolite under physiological conditions.
Experimental Protocol: Base-Mediated Hydrolysis of an Isoxazole Ester (General Procedure)
-
Materials: Isoxazole ester, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.
-
Procedure: To a solution of the isoxazole ester in a mixture of THF and water, an aqueous solution of LiOH or NaOH is added. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
Work-up: After the starting material is consumed, the reaction mixture is acidified with a dilute acid (e.g., 10% citric acid or dilute HCl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.
Rearrangement Reactions
Under specific energetic conditions, the isoxazole ring can rearrange to its more stable isomer, the oxazole ring. This transformation can be induced by heat, light, or chemical reagents.
UV irradiation can promote the rearrangement of isoxazoles to oxazoles. This photoisomerization proceeds through a transient azirine intermediate. Continuous flow photochemical reactors have been shown to be highly efficient for this transformation.
Experimental Protocol: Photochemical Isoxazole to Oxazole Rearrangement in a Continuous Flow Reactor
-
Apparatus: A continuous flow photochemical reactor (e.g., Vapourtec UV150) equipped with a medium-pressure mercury lamp and appropriate filters (to block wavelengths above 400 nm).
-
Procedure: A solution of the substituted isoxazole in a suitable solvent (e.g., acetonitrile) at a concentration of 10-15 mM is pumped through the reactor. The flow rate is adjusted to achieve the desired residence time (typically around 20 minutes). The reaction temperature is maintained between 25-45 °C.
-
Work-up: The output from the reactor is collected, and the solvent is removed under reduced pressure. The resulting crude product is then purified by chromatography to isolate the corresponding oxazole.
Certain substituted isoxazoles can undergo rearrangement to oxazoles under basic conditions. This transformation is believed to proceed through a different mechanism than the photochemical route, often involving a ring-opened intermediate.
Synthesis of Isoxazole Carboxylate Esters
The construction of the isoxazole carboxylate core can be achieved through several synthetic strategies. A common and efficient method is the [3+2] cycloaddition of a nitrile oxide with an alkyne bearing an ester group.
Experimental Protocol: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate
-
Materials: Propargyl benzoate, Ethyl nitroacetate, Sodium hydroxide (NaOH), Water, Ethanol.
-
Procedure: A solution of NaOH (4.24 M, 0.170 mmol) is added to a mixture of propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water, and ethanol. The mixture is vigorously stirred in a sealed tube at 60 °C for 16 hours.
-
Work-up: The reaction mixture is concentrated, and the residue is subjected to flash chromatography on silica gel to afford the desired isoxazole product.[1]
Conclusion
The isoxazole ring in carboxylate esters presents a fascinating dichotomy of stability and reactivity. While generally robust, it can be selectively cleaved or rearranged under specific conditions. This controlled lability is a powerful tool in drug design, enabling the development of prodrugs and facilitating the synthesis of diverse molecular architectures. A thorough understanding of the factors governing the stability and reactivity of this heterocyclic system is paramount for its effective utilization in the development of new chemical entities. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of isoxazole carboxylate esters.
References
The Dynamic Equilibrium of 3-Hydroxyisoxazoles: An In-depth Technical Guide to Tautomerism
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxyisoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. Its therapeutic potential is intrinsically linked to its fascinating tautomeric properties. This guide delves into the core principles of 3-hydroxyisoxazole tautomerism, providing a comprehensive overview of its characterization, the factors influencing the equilibrium, and its implications in drug design.
The Tautomeric Landscape of 3-Hydroxyisoxazoles
3-Hydroxyisoxazole and its derivatives primarily exist in a dynamic equilibrium between two tautomeric forms: the aromatic 3-hydroxyisoxazole (enol form) and the non-aromatic isoxazol-3(2H)-one (keto form). This keto-enol tautomerism is a prototropic tautomerism, involving the migration of a proton and the rearrangement of pi-electrons.
Theoretical and experimental studies have consistently shown that the enol form is the predominant tautomer in solution. This preference is largely attributed to the aromatic stabilization of the isoxazole ring in the enolic form. Quantum-chemical calculations have indicated that the enol form can be more stable than the keto tautomer by approximately 0.5 kcal/mol in an aqueous environment.
The position of this equilibrium is not static and can be influenced by several factors, including the solvent, temperature, and the nature of substituents on the isoxazole ring.
Quantitative Analysis of Tautomeric Ratios
A precise understanding of the tautomeric equilibrium requires quantitative data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the ratio of tautomers in solution. By integrating the signals corresponding to specific protons or carbons unique to each tautomer, the equilibrium constant (KT = [enol]/[keto]) can be calculated.
While a comprehensive experimental dataset for a wide range of 3-hydroxyisoxazole derivatives is not centrally available in the literature, the following table summarizes the general trends and provides illustrative data based on studies of related β-dicarbonyl compounds, which exhibit similar tautomeric behavior.
| Compound/Derivative | Solvent | Temperature (°C) | % Enol Form | % Keto Form | KT ([enol]/[keto]) | Reference |
| 3-Hydroxyisoxazole (General) | Non-polar (e.g., Chloroform) | 25 | High | Low | > 1 | General Observation |
| 3-Hydroxyisoxazole (General) | Polar Aprotic (e.g., DMSO) | 25 | Lower than in non-polar | Higher than in non-polar | < KT in non-polar | General Observation |
| 3-Hydroxyisoxazole (General) | Polar Protic (e.g., Methanol) | 25 | Varies | Varies | Solvent Dependent | General Observation |
| Phenylpyruvic Acid | DMSO-d6 | 25 | 93.5 | 6.5 | 14.38 | |
| Phenylpyruvic Acid | DMSO-d6 | 50 | 90.1 | 9.9 | 9.10 | |
| Phenylpyruvic Acid | DMSO-d6 | 75 | 86.9 | 13.1 | 6.63 | |
| Phenylpyruvic Acid | DMSO-d6 | 100 | 83.8 | 16.2 | 5.17 |
Note: The data for phenylpyruvic acid is included to illustrate the quantifiable effects of temperature on a keto-enol equilibrium. It is expected that 3-hydroxyisoxazoles would exhibit a similar trend, with the equilibrium shifting towards the keto form at higher temperatures.
Experimental Protocols for Tautomer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Ratio Determination
NMR spectroscopy is the primary technique for the quantitative analysis of tautomeric mixtures in solution.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 3-hydroxyisoxazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
For quantitative measurements (qNMR), a calibrated internal standard can be added.
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum at a specific temperature (e.g., 25 °C). For variable temperature studies, allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Acquire 13C NMR spectra to identify the characteristic signals of the keto and enol forms.
-
-
Data Analysis:
-
Identify distinct and well-resolved signals corresponding to each tautomer. For example, the vinylic proton of the enol form and the methylene protons of the keto form often have characteristic chemical shifts.
-
Carefully integrate the selected signals.
-
Calculate the molar ratio of the tautomers by dividing the integral value of each signal by the number of protons it represents.
-
The percentage of each tautomer and the equilibrium constant (KT) can then be determined.
-
X-ray Crystallography for Solid-State Tautomer Identification
X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.
Methodology:
-
Crystal Growth:
-
Grow single crystals of the 3-hydroxyisoxazole derivative suitable for X-ray diffraction. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a dust-free environment.
-
Solvent Diffusion: Create a layered system with a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble. Crystals will form at the interface.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to determine the precise atomic positions.
-
The location of the proton on either the oxygen (enol form) or the nitrogen (keto form) will unequivocally identify the tautomer present in the crystal lattice.
-
Visualizing the Tautomerism and Biological Context
Tautomeric Equilibrium of 3-Hydroxyisoxazole
The following diagram illustrates the equilibrium between the 3-hydroxyisoxazole (enol) and isoxazol-3(2H)-one (keto) tautomers.
Caption: Tautomeric equilibrium of 3-hydroxyisoxazole.
(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.)
Experimental Workflow for Tautomer Analysis
This workflow outlines the key steps in the experimental characterization of 3-hydroxyisoxazole tautomers.
Caption: Experimental workflow for tautomer analysis.
Signaling Pathway: 3-Hydroxyisoxazole Derivatives as AMPA Receptor Modulators
Derivatives of 3-hydroxyisoxazole, such as the eponymous AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), are potent and selective agonists of the AMPA receptor, a key player in excitatory neurotransmission.
Caption: AMPA receptor signaling pathway.
Signaling Pathway: 3-Hydroxyisoxazole Derivatives as HDAC6 Inhibitors
Certain 3-hydroxyisoxazole derivatives have been identified as inhibitors of Histone Deacetylase 6 (HDAC6), an enzyme involved in various cellular processes, including protein degradation and cell motility.
Caption: HDAC6 inhibition signaling pathway.
Implications for Drug Discovery and Development
The tautomeric equilibrium of 3-hydroxyisoxazoles has profound implications for drug discovery:
-
Receptor Binding: The different tautomers present distinct pharmacophoric features. The enol form, with its hydroxyl group, can act as a hydrogen bond donor, while the keto form presents a carbonyl group as a hydrogen bond acceptor. The dominant tautomer will dictate the primary interactions with the biological target.
-
Physicochemical Properties: Tautomerism influences key drug-like properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has implications for patent claims and intellectual property protection.
Conclusion
The tautomerism of 3-hydroxyisoxazoles is a critical aspect of their chemistry and biological activity. A thorough understanding of the factors governing the keto-enol equilibrium is essential for the rational design and development of novel therapeutics based on this versatile scaffold. The application of advanced analytical techniques, particularly NMR spectroscopy and X-ray crystallography, is indispensable for characterizing the tautomeric landscape and informing medicinal chemistry efforts. As research in this area continues, a deeper appreciation of the subtleties of 3-hydroxyisoxazole tautomerism will undoubtedly lead to the discovery of more effective and safer medicines.
Navigating the Acquisition of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Technical Guide for Researchers
For Immediate Release
Part 1: Commercial Availability of Methyl 3-hydroxyisoxazole-5-carboxylate
Mthis compound serves as a readily available precursor for the synthesis of its ethyl ester counterpart. A variety of chemical suppliers offer this compound in differing purities and quantities. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Quantity |
| Sigma-Aldrich | Methyl 3-hydroxy-5-isoxazolecarboxylate | 10068-07-2 | 98% | Inquire |
| TCI America | Mthis compound | 10068-07-2 | >98.0% (GC) | 25g, 250g |
| Chem-Impex | Mthis compound | 10068-07-2 | ≥ 98% (GC) | Inquire |
| Ambeed | Mthis compound | 10068-07-2 | Inquire | Inquire |
| BLD Pharm | Mthis compound | 10068-07-2 | Inquire | Inquire |
| ChemicalBook | METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 | 95%-99.99% | Inquire |
Part 2: Procurement Strategy for this compound
Researchers seeking to obtain this compound have two primary pathways: custom synthesis by a specialized vendor or in-house synthesis via transesterification of the commercially available methyl ester.
Custom Synthesis
For research teams requiring a guaranteed supply of high-purity this compound without dedicating internal resources to synthesis, outsourcing to a custom synthesis provider is a viable option. Several companies specialize in the synthesis of novel and non-commercial compounds.
Table of Potential Custom Synthesis Providers:
| Supplier | Service Highlights |
| Polysciences, Inc. | Specializes in fine and rare chemicals with GMP and cleanroom manufacturing capabilities.[1] |
| Otava Chemicals | Offers custom synthesis of organic molecules with expertise in chemical building blocks and biologically active compounds.[2] |
| Taros Chemicals | Provides custom synthesis from lab to pilot scale with a focus on complex, multi-step synthesis.[3] |
| Biosynth | Expertise in complex organic chemical synthesis, including carbohydrates and nucleosides, from route scouting to GMP manufacture.[4] |
| TCI Chemicals | Offers custom synthesis from lab samples to high-volume manufacturing with experience in a wide range of chemical fields.[5] |
The logical workflow for engaging a custom synthesis provider is outlined in the diagram below.
Caption: Workflow for engaging a custom chemical synthesis service.
In-House Synthesis: Transesterification
A practical and cost-effective approach for laboratories equipped for organic synthesis is the transesterification of Mthis compound. This reaction exchanges the methyl group of the ester with an ethyl group from an ethanol solvent, typically under acidic or basic catalysis.
Transesterification is an equilibrium process where an ester reacts with an alcohol to form a new ester and a new alcohol.[1] To drive the reaction to completion, a large excess of the reactant alcohol (in this case, ethanol) is typically used as the solvent. The reaction can be catalyzed by either a strong acid or a strong base.
-
Acid Catalysis: A strong acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Base Catalysis: A strong base, such as an alkoxide, deprotonates the ethanol, increasing its nucleophilicity for attack on the ester's carbonyl carbon.
The general mechanism for acid-catalyzed transesterification is depicted below.
Caption: Mechanism of acid-catalyzed transesterification.
The following is a general protocol for the transesterification of Mthis compound to this compound. Optimization may be required.
Materials:
-
Mthis compound (1.0 eq)
-
Anhydrous Ethanol (large excess, to be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Dissolve Mthis compound in a large excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Conclusion
While this compound is not a commercially available stock item, researchers can procure this valuable building block through either custom synthesis from a specialized chemical vendor or by performing a straightforward transesterification of the readily available Mthis compound. The choice between these two acquisition strategies will depend on the specific needs, resources, and timeline of the research project. This guide provides the necessary information to make an informed decision and proceed with obtaining this compound for further investigation.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The outlined procedure is based on the established chemical principles of isoxazole synthesis from acetylenic esters and hydroxylamine.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds. The 3-hydroxyisoxazole moiety is a known bioisostere for a carboxylic acid group and can participate in important hydrogen bonding interactions with biological targets. A reliable and well-documented synthetic protocol is therefore essential for researchers in the field. The following protocol details a representative method for the preparation of this compound.
Reaction Scheme
The synthesis proceeds via the reaction of diethyl acetylenedicarboxylate with hydroxylamine hydrochloride in the presence of a base. The reaction involves the nucleophilic attack of hydroxylamine on one of the ester carbonyl groups of the diethyl acetylenedicarboxylate, followed by cyclization to form the 3-hydroxyisoxazole ring.
Experimental Protocol
Materials and Reagents:
-
Diethyl acetylenedicarboxylate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (absolute)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 equivalent) and sodium bicarbonate (1.1 equivalents) in absolute ethanol.
-
Addition of Reactant: To the stirring suspension, add diethyl acetylenedicarboxylate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Diethyl acetylenedicarboxylate | 1.0 molar equivalent |
| Hydroxylamine hydrochloride | 1.0 molar equivalent |
| Sodium bicarbonate | 1.1 molar equivalents |
| Reaction Conditions | |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Purification | |
| Method | Silica Gel Chromatography |
| Eluent System (suggested) | Ethyl acetate in Hexanes |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Diethyl acetylenedicarboxylate is a lachrymator and should be handled with care.
-
Hydroxylamine hydrochloride is corrosive and toxic. Avoid inhalation and skin contact.
-
Ethanol is flammable; keep away from open flames and ignition sources.
Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of substituted isoxazoles, a critical heterocyclic scaffold in medicinal chemistry and drug development. The primary focus is on cycloaddition reactions, which offer a versatile and efficient approach to this important class of compounds.
Introduction
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in a wide array of pharmaceuticals, agrochemicals, and materials. The isoxazole ring is a valuable pharmacophore due to its ability to participate in hydrogen bonding and other non-covalent interactions, making it a key building block in the design of bioactive molecules. Cycloaddition reactions, particularly the [3+2] cycloaddition of nitrile oxides with alkynes and alkenes, represent the most common and powerful strategy for the construction of the isoxazole core. This document outlines several key methodologies, including classical 1,3-dipolar cycloadditions, copper-catalyzed variants, intramolecular reactions, and green chemistry approaches.
Core Reaction: 1,3-Dipolar Cycloaddition of Nitrile Oxides
The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene. The reaction with an alkyne directly yields a substituted isoxazole. Nitrile oxides are unstable intermediates and are therefore generated in situ from various precursors, most commonly aldoximes.
Experimental Protocols
Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[1]
This protocol describes a convenient one-pot, three-step procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes. The reaction utilizes a copper(I) catalyst to control regioselectivity.
Materials:
-
Aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
tert-Butanol (t-BuOH)
-
Water
-
Chloramine-T trihydrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Copper turnings
-
Terminal alkyne
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH and water, add the aldehyde (1.0 eq) and sodium hydroxide (1.05 eq).
-
Stir the mixture at ambient temperature for 30 minutes, or until TLC analysis indicates complete formation of the oxime.
-
Add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.
-
Add CuSO₄·5H₂O (0.03 eq) and a few copper turnings.
-
Add the terminal alkyne (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (typically monitored by TLC).
-
Upon completion, collect the product by filtration.
-
Redissolve the crude product and pass it through a short plug of silica gel for purification.
Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles in a Deep Eutectic Solvent (DES)[2]
This method presents a greener alternative using a deep eutectic solvent (choline chloride:urea) in a one-pot, three-step reaction.
Materials:
-
Aldehyde
-
Hydroxylamine
-
Sodium hydroxide (NaOH)
-
Choline chloride:urea (1:2 molar ratio)
-
N-Chlorosuccinimide (NCS)
-
Alkyne
-
Ethyl acetate (AcOEt)
-
Water
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) in the choline chloride:urea (1:2) deep eutectic solvent, add hydroxylamine (1.0 eq) and sodium hydroxide (1.0 eq).
-
Stir the resulting mixture at 50 °C for one hour.
-
Add N-chlorosuccinimide (1.5 eq) to the mixture and continue stirring at 50 °C for three hours.
-
Add the corresponding alkyne (1.0 eq) and allow the mixture to react for four hours at 50 °C.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Microwave-Assisted One-Pot Synthesis of 3,4,5-Trisubstituted Isoxazoles[3]
This protocol utilizes microwave irradiation to significantly accelerate a three-component Sonogashira coupling-cycloaddition sequence, leading to 3,4,5-trisubstituted isoxazoles.
Materials:
-
Acid chloride
-
Terminal alkyne
-
Hydroximinoyl chloride
-
Appropriate catalyst for Sonogashira coupling (e.g., Pd catalyst)
-
Base (e.g., triethylamine)
-
Solvent suitable for microwave synthesis
Procedure:
-
In a microwave reactor vessel, combine the acid chloride, terminal alkyne, Sonogashira catalyst, and base in a suitable solvent.
-
Add the hydroximinoyl chloride to the reaction mixture.
-
Seal the vessel and subject it to microwave irradiation at a specified temperature and time (e.g., 30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as appropriate (e.g., filtration, extraction).
-
Purify the product by chromatography.
Protocol 4: Intramolecular Nitrile Oxide Cycloaddition (INOC) for Fused Isoxazoles[4][5]
This protocol is for the synthesis of fused isoxazole ring systems via an intramolecular [3+2] cycloaddition of a nitrile oxide and an alkyne tethered within the same molecule.
Materials:
-
Aldoxime precursor containing an alkyne moiety
-
Dichloromethane (DCM)
-
Aqueous bleach (e.g., sodium hypochlorite solution)
Procedure:
-
Dissolve the aldoxime precursor in a biphasic mixture of dichloromethane and aqueous bleach.
-
Stir the mixture vigorously at room temperature. The nitrile oxide is generated in situ and undergoes immediate intramolecular cycloaddition.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by chromatography if necessary.
Data Presentation: Comparison of Synthetic Methodologies
The following tables summarize quantitative data for the synthesis of various substituted isoxazoles using the described cycloaddition methods.
Table 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [1]
| Aldehyde Substrate | Alkyne Substrate | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Phenylacetylene | 3,5-Diphenylisoxazole | 12 | 85 |
| 4-Chlorobenzaldehyde | Phenylacetylene | 3-(4-Chlorophenyl)-5-phenylisoxazole | 12 | 82 |
| 4-Methoxybenzaldehyde | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 12 | 88 |
| Benzaldehyde | 1-Hexyne | 3-Phenyl-5-butylisoxazole | 12 | 75 |
Table 2: Microwave-Assisted Synthesis of 3,4,5-Trisubstituted Isoxazoles [2]
| Acid Chloride | Alkyne | Hydroximinoyl Chloride | Reaction Time (min) | Yield (%) |
| Benzoyl chloride | Phenylacetylene | N-hydroxy-4-chlorobenzimidoyl chloride | 30 | 78 |
| 4-Nitrobenzoyl chloride | Phenylacetylene | N-hydroxy-4-chlorobenzimidoyl chloride | 30 | 85 |
| Benzoyl chloride | 1-Hexyne | N-hydroxy-4-chlorobenzimidoyl chloride | 30 | 65 |
Table 3: Ultrasound-Assisted Green Synthesis of Isoxazoles [3]
| Aldehyde | Alkyne/Alkene | Catalyst/Oxidant | Reaction Time (min) | Yield (%) |
| Aromatic Aldehydes | Propargyl alcohol/amine | NaDCC | 20-28 | High |
| Hydroxylamine hydrochloride | Aromatic aldehydes, Ethyl acetoacetate | Itaconic acid | 15 | 95 |
| Aldehydes | Allyl-sulfonamides | TCCA | Varies | Good to Excellent |
Regioselectivity in Isoxazole Synthesis
The 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes can potentially lead to two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. In many cases, particularly with terminal alkynes, the reaction proceeds with high regioselectivity to afford the 3,5-disubstituted product.[4][5] This is often governed by a combination of steric and electronic factors. Copper(I)-catalyzed reactions are known to exhibit excellent regioselectivity for the 3,5-isomer.[1]
Conclusion
The cycloaddition strategies outlined in these application notes provide a robust and versatile toolbox for the synthesis of a wide range of substituted isoxazoles. The choice of method will depend on the desired substitution pattern, available starting materials, and desired reaction conditions. The one-pot copper-catalyzed method offers excellent regioselectivity for 3,5-disubstituted isoxazoles. Microwave and ultrasound-assisted methods provide significant advantages in terms of reduced reaction times and increased yields, aligning with the principles of green chemistry. The intramolecular nitrile oxide cycloaddition is a powerful tool for the construction of complex, fused heterocyclic systems. These protocols and data should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Ethyl 3-hydroxyisoxazole-5-carboxylate in Groundbreaking Tetracycline Synthesis
For researchers, scientists, and drug development professionals, a novel and highly efficient pathway for the synthesis of tetracycline antibiotics has been established, leveraging Ethyl 3-hydroxyisoxazole-5-carboxylate as a key starting material. This approach, pioneered by the Myers research group and further developed by Tetraphase Pharmaceuticals, offers a convergent and enantioselective route to a wide array of tetracycline analogs, surmounting many of the limitations of previous synthetic and semi-synthetic methods.
This synthetic platform has proven robust, enabling the production of novel tetracyclines with potent antibiotic activities, including those effective against resistant bacterial strains. The core of this strategy involves the construction of a key AB-ring precursor from Mthis compound, which then participates in a powerful Michael-Claisen condensation reaction to form the tetracycline core.
The Convergent Synthesis Strategy
The overall synthetic strategy is a convergent one, where the AB-ring and D-ring of the tetracycline molecule are synthesized separately and then joined in a highly stereocontrolled manner. Mthis compound is the foundational building block for the AB-ring precursor.
The synthesis of the key AB enone precursor from Mthis compound is a multi-step process that has been optimized for both efficiency and scalability. An enantioselective route proceeds in nine steps with a respectable overall yield.[1][2]
Key Experimental Protocols
Preparation of the AB-Ring Precursor from Mthis compound
The initial steps involve the conversion of commercially available Mthis compound into a key aldehyde intermediate, 3-benzyloxy-5-isoxazolecarboxaldehyde. This is achieved through O-benzylation followed by reduction.[1]
Protocol for the Synthesis of the AB Enone Precursor:
A practical, enantioselective route to the key AB enone precursor has been reported to proceed in nine steps from Methyl 3-hydroxy-5-isoxazole-5-carboxylate, with an overall yield of 21%.[1][2] Key transformations in this sequence include an enantioselective addition of divinylzinc to 3-benzyloxy-5-isoxazolecarboxaldehyde and an endo-selective intramolecular furan Diels-Alder cycloaddition reaction.[1][2] This route has been successfully scaled to produce significant quantities of the precursor.[1]
Construction of the Tetracycline Core via Michael-Claisen Cyclization
The cornerstone of this synthetic platform is the convergent, single-step Michael-Claisen condensation of the AB precursor with a variety of D-ring precursors.[3] This reaction forms the C-ring of the tetracycline with a high degree of stereochemical control.[3][4]
Protocol for the Michael-Claisen Cyclization:
In a key step for the formation of the A-ring of the AB enone, the isoxazole ester is deprotonated using sodium hexamethyldisilazide in tetrahydrofuran at low temperatures (-78 °C to -20 °C).[5] The resulting enolate then undergoes a Michael addition with a cyclohexenone derivative. The subsequent Claisen cyclization is typically the rate-determining step and occurs upon warming, being complete within approximately 6 hours.[3][5] This process affords the cyclized product in high yield.[5]
Quantitative Data Summary
The robustness of this synthetic platform is demonstrated by its applicability across a range of D-ring precursors, leading to a diverse library of tetracycline analogs. The yields of the key Michael-Claisen cyclization are consistently high.
| Precursor/Reaction Step | Reagents & Conditions | Yield (%) | Reference |
| AB Enone Precursor Synthesis | 9 steps from Mthis compound | 21 | [1][2] |
| Michael-Claisen Cyclization (A-Ring Formation) | Sodium hexamethyldisilazide, THF, -78 °C to -20 °C, 6 h | 80 | [5] |
Visualizing the Synthesis
To better illustrate the logical flow of this innovative tetracycline synthesis, the following diagrams have been generated.
Caption: Overall workflow for the convergent synthesis of tetracycline analogs.
Caption: Key steps of the Michael-Claisen condensation for C-ring formation.
References
- 1. A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust platform for the synthesis of new tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical, convergent route to the key precursor to the tetracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 3-hydroxyisoxazole-5-carboxylate in Agrochemical Synthesis
Application Note ID: AN-AGRO-EHIC-001
Introduction
Ethyl 3-hydroxyisoxazole-5-carboxylate is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules, including those with applications in the agrochemical industry. The isoxazole moiety is a key pharmacophore in a range of commercial herbicides and fungicides due to its favorable metabolic stability and ability to interact with biological targets. This application note details the utility of this compound as a precursor for the synthesis of key agrochemical intermediates, specifically focusing on its conversion to 3-hydroxyisoxazole-5-carboxamide, a critical step toward the development of more complex and potent agrochemicals.
The inherent reactivity of the 3-hydroxy group and the 5-ester functionality allows for a variety of chemical modifications, making it an attractive starting material for the synthesis of isoxazole-based agrochemicals. These compounds often function by inhibiting crucial enzymes in weeds or fungi, leading to their demise and thereby protecting crops.
Key Synthetic Transformations and Applications
The primary application of this compound in agrochemical synthesis involves its derivatization to form more complex molecules. A key transformation is the conversion of the ethyl ester to a carboxamide. This is a significant step as the amide functionality is present in numerous bioactive compounds, offering different solubility, stability, and binding properties compared to the ester.
A prominent class of herbicides containing the isoxazole ring is the benzoylisoxazoles, such as isoxaflutole. While the synthesis of isoxaflutole often involves the construction of the isoxazole ring from acyclic precursors, the derivatization of pre-formed isoxazoles like this compound represents an alternative and modular approach to novel agrochemical discovery.
Experimental Protocols
Protocol 1: Synthesis of 3-hydroxyisoxazole-5-carboxamide from this compound
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to the acid chloride and subsequent reaction with ammonia to yield the target carboxamide. This two-step procedure is adapted from established methods for similar isoxazole derivatives.
Step 1: Hydrolysis of this compound to 3-hydroxyisoxazole-5-carboxylic acid
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Ethanol
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate of 3-hydroxyisoxazole-5-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Conversion of 3-hydroxyisoxazole-5-carboxylic acid to 3-hydroxyisoxazole-5-carboxamide
-
Materials:
-
3-hydroxyisoxazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Ammonia (concentrated aqueous solution)
-
Ice
-
-
Procedure:
-
Suspend the dried 3-hydroxyisoxazole-5-carboxylic acid (1 equivalent) in toluene.
-
Add thionyl chloride (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux until the evolution of gas ceases and the solid dissolves, indicating the formation of the acid chloride.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Cool the resulting crude 3-hydroxyisoxazole-5-carbonyl chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Collect the precipitated 3-hydroxyisoxazole-5-carboxamide by filtration, wash with cold water, and dry.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) |
| 1 | 3-hydroxyisoxazole-5-carboxylic acid | This compound | NaOH, HCl | Ethanol/Water | 85-95 |
| 2 | 3-hydroxyisoxazole-5-carboxamide | 3-hydroxyisoxazole-5-carboxylic acid | SOCl₂, NH₃ | Toluene | 70-85 |
Visualization of Synthetic Pathway
Caption: Synthetic pathway from this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-hydroxyisoxazole-5-carboxamide.
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of agrochemical intermediates. The protocols provided herein for its conversion to 3-hydroxyisoxazole-5-carboxamide demonstrate a straightforward and efficient pathway to a key building block for further elaboration into more complex and potentially potent herbicidal and fungicidal compounds. The modularity of this synthetic approach allows for the generation of diverse libraries of isoxazole derivatives for screening and development in the agrochemical industry. Further research can focus on the direct derivatization of the 3-hydroxy group and the exploration of one-pot procedures to streamline the synthesis of target agrochemicals.
Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3][4] Traditional synthetic routes to these valuable heterocycles often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety concerns.[5][6][7] This has spurred the development of green synthetic methodologies that align with the principles of sustainability, such as improved atom economy, use of safer solvents, and energy efficiency.[3][8][9]
These application notes provide an overview of and detailed protocols for several green chemistry approaches to isoxazole synthesis, including ultrasound-assisted methods, microwave irradiation, and multicomponent reactions in aqueous media.
I. Ultrasound-Assisted Isoxazole Synthesis
Sonochemistry has emerged as a powerful tool in green organic synthesis, offering accelerated reaction rates, improved yields, and milder reaction conditions.[5][6][7] Ultrasound irradiation facilitates chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures.
A. Vitamin B1-Catalyzed Synthesis in Water
A notable example of an ultrasound-assisted green synthesis is the vitamin B1-catalyzed three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in water.[5] This method is metal-free, avoids the use of strong acids or bases, and utilizes a biocompatible catalyst.[5]
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Stirring for Vitamin B1-Catalyzed Isoxazole Synthesis [5]
| Entry | Aldehyde | Method | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ultrasound | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Stirring | 240 | 85 |
| 3 | 2-Methoxybenzaldehyde | Ultrasound | 30 | 94 |
| 4 | 2-Methoxybenzaldehyde | Stirring | 240 | 88 |
| 5 | 4-Nitrobenzaldehyde | Ultrasound | 35 | 90 |
| 6 | 4-Nitrobenzaldehyde | Stirring | 240 | 82 |
B. Experimental Protocol: Ultrasound-Assisted Vitamin B1-Catalyzed Synthesis of 3-Methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one
Materials:
-
2-Methoxybenzaldehyde
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Vitamin B1 (Thiamine hydrochloride)
-
Deionized water
-
Ethanol (for recrystallization)
-
Ultrasonic bath/processor
Procedure:
-
In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (0.1 mmol) in 10 mL of deionized water.
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture.
-
Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one.
II. Microwave-Assisted Isoxazole Synthesis
Microwave irradiation is another energy-efficient technology that can dramatically reduce reaction times, often from hours to minutes, and improve product yields.[10][11][12] Microwave energy directly heats the reactants and solvent, leading to rapid and uniform heating throughout the reaction mixture.[12]
A. One-Pot Three-Component Synthesis from Chalcones
A green and efficient method for synthesizing 3,5-disubstituted isoxazoles involves the microwave-assisted reaction of chalcones with hydroxylamine hydrochloride.[13] This approach often uses ethanol as a relatively benign solvent and can be completed in a fraction of the time required by conventional heating methods.[13]
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Isoxazole Synthesis from Chalcones [13]
| Entry | Chalcone Substituent (Ar) | Method | Time | Yield (%) |
| 1 | Phenyl | Microwave | 6-10 min | 67-82 |
| 2 | Phenyl | Conventional | 6-8 h | 58-69 |
| 3 | 4-Chlorophenyl | Microwave | 8 min | 80 |
| 4 | 4-Chlorophenyl | Conventional | 7 h | 65 |
| 5 | 4-Methoxyphenyl | Microwave | 10 min | 75 |
| 6 | 4-Methoxyphenyl | Conventional | 8 h | 62 |
B. Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Diphenylisoxazole
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (15 mL).
-
Add sodium acetate (1.5 mmol) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature (e.g., 90-100°C) for 6-10 minutes with a power of 210 W.[13]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-diphenylisoxazole.[13]
III. Multicomponent Reactions in Green Solvents
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials.[14] When conducted in green solvents like water or ethanol, MCRs represent an exceptionally environmentally friendly approach to complex molecule synthesis.[8][14]
A. Catalyst-Free Synthesis in Aqueous Media
The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones can be achieved through a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride in water without the need for any catalyst.[15] This method is operationally simple and avoids the use of hazardous organic solvents and metal catalysts.
Table 3: Catalyst-Free, Water-Mediated Synthesis of Isoxazol-5(4H)-ones [15]
| Entry | Aldehyde | β-Ketoester | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 2.5 | 95 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | 3.5 | 90 |
| 4 | Benzaldehyde | Methyl acetoacetate | 3 | 90 |
B. Experimental Protocol: Catalyst-Free Synthesis of 3-Methyl-4-benzylideneisoxazol-5(4H)-one in Water
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) to 20 mL of water.
-
Heat the mixture to reflux with stirring for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the aqueous solution.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure 3-methyl-4-benzylideneisoxazol-5(4H)-one.
Conclusion
The methodologies presented herein offer significant advantages over traditional synthetic routes to isoxazoles, including reduced reaction times, higher yields, operational simplicity, and a markedly improved environmental profile.[5][10][12][14] By embracing green chemistry principles, researchers and professionals in drug development can not only enhance the efficiency of their synthetic endeavors but also contribute to a more sustainable chemical industry. The adoption of techniques such as ultrasound and microwave irradiation, coupled with the use of benign solvents and multicomponent reaction strategies, paves the way for the cleaner and more economical production of these vital pharmaceutical building blocks.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijbpas.com [ijbpas.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. doaj.org [doaj.org]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. nveo.org [nveo.org]
- 11. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 12. abap.co.in [abap.co.in]
- 13. researchgate.net [researchgate.net]
- 14. periodicos.ufms.br [periodicos.ufms.br]
- 15. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxyisoxazole-5-carboxylate is a key building block in medicinal chemistry, finding application in the synthesis of a wide range of biologically active molecules. Its isoxazole core is a privileged scaffold in drug discovery. The industrial demand for this intermediate necessitates a robust, scalable, and safe manufacturing process. These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on two primary synthetic strategies. The protocols are designed to be suitable for kilogram-scale production in an industrial setting. Safety considerations, particularly regarding the thermal stability of isoxazole compounds, are highlighted.
Data Presentation: Comparison of Synthetic Routes
Two primary routes for the industrial synthesis of this compound are presented and compared. Route A is adapted from a known kilogram-scale synthesis of the corresponding methyl ester, offering a direct approach. Route B follows a more traditional two-step process involving the formation of the carboxylic acid intermediate followed by esterification.
| Parameter | Route A: Direct Cyclocondensation | Route B: Two-Step Carboxylic Acid Route |
| Starting Materials | Diethyl fumarate, Bromine, Hydroxyurea | Diethyl acetylenedicarboxylate, Hydroxylamine |
| Key Intermediates | Diethyl 2,3-dibromosuccinate | 3-Hydroxyisoxazole-5-carboxylic acid |
| Overall Yield (Typical) | 65-75% | 70-80% |
| Process Steps | 2 (Bromination, Cyclocondensation) | 2 (Cyclization, Esterification) |
| Key Reagents | Sodium methoxide, Methanol, Ethanol | Sodium hydroxide, Ethanol, Sulfuric acid |
| Scalability | Demonstrated at kilogram scale for methyl ester | Readily scalable standard procedures |
| Safety Considerations | Use of bromine requires careful handling. The isoxazole ring has thermal decomposition potential.[1] | Standard handling of strong acids and bases. The isoxazole ring has thermal decomposition potential.[1] |
| Purification | Crystallization | Crystallization and/or distillation |
Experimental Protocols
Route A: Direct Cyclocondensation (Adapted from Methyl Ester Synthesis)
This protocol is adapted from a reported kilogram-scale synthesis of mthis compound and is expected to be transferable to the ethyl ester.[1]
Step 1: Synthesis of Diethyl 2,3-dibromosuccinate
-
Reactor Setup: A suitable glass-lined reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a scrubber for bromine vapors is charged with diethyl fumarate (1.0 eq) and a suitable solvent such as dichloromethane.
-
Bromination: The solution is cooled to 0-5 °C. Liquid bromine (1.05 eq) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC until complete consumption of the starting material.
-
Work-up: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude diethyl 2,3-dibromosuccinate, which can be used in the next step without further purification.
Step 2: Cyclocondensation to this compound
-
Reagent Preparation: A solution of sodium ethoxide is prepared by carefully adding sodium metal (2.2 eq) to anhydrous ethanol in a separate reactor under a nitrogen atmosphere.
-
Hydroxyurea Addition: Hydroxyurea (1.1 eq) is added to the sodium ethoxide solution and the mixture is stirred until a clear solution is obtained.
-
Cyclization: The crude diethyl 2,3-dibromosuccinate from Step 1, dissolved in anhydrous ethanol, is added dropwise to the hydroxyurea/sodium ethoxide solution at a controlled temperature (typically 20-30 °C).
-
Reaction Completion and Work-up: The reaction is stirred at ambient temperature until completion. The solvent is then removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route B: Two-Step Carboxylic Acid Route
This route involves the synthesis of the carboxylic acid intermediate, which is then esterified.
Step 1: Synthesis of 3-Hydroxyisoxazole-5-carboxylic acid
-
Reaction Setup: A reactor is charged with an aqueous solution of hydroxylamine, prepared from hydroxylamine hydrochloride and a base like sodium hydroxide.
-
Cyclization: Diethyl acetylenedicarboxylate (1.0 eq) is added dropwise to the hydroxylamine solution at a controlled temperature. An exothermic reaction is expected.
-
Saponification: After the initial reaction, an excess of sodium hydroxide solution is added to saponify the ester group. The reaction is heated to ensure complete conversion.
-
Isolation: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate 3-hydroxyisoxazole-5-carboxylic acid.
-
Purification: The product is collected by filtration, washed with cold water, and dried.
Step 2: Fischer Esterification to this compound
-
Reaction Mixture: The dried 3-hydroxyisoxazole-5-carboxylic acid (1.0 eq) is suspended in a large excess of anhydrous ethanol.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid, is carefully added.[2][3]
-
Esterification: The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or HPLC).[4]
-
Work-up: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization or distillation under reduced pressure.
Visualizations
Caption: Workflow for the Direct Cyclocondensation (Route A).
References
Derivatisierung von Ethyl-3-hydroxyisoxazol-5-carboxylat für die Wirkstoffentdeckung: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von Ethyl-3-hydroxyisoxazol-5-carboxylat, einer vielseitigen Gerüstsubstanz für die Entwicklung neuer pharmazeutischer Wirkstoffe. Das 3-Hydroxyisoxazol-Motiv ist ein anerkannter Bioisoster für Carbonsäuren und dient als wichtiger Baustein für die Synthese von Molekülen mit einem breiten Spektrum an biologischen Aktivitäten.
Einleitung und Anwendungsgebiete
Ethyl-3-hydroxyisoxazol-5-carboxylat und seine Analoga sind von großem Interesse in der medizinischen Chemie. Das eng verwandte Methyl-3-hydroxy-5-isoxazolcarboxylat dient als Schlüsselintermediat bei der Synthese von Vorläufern für Tetracyclin-Antibiotika und Formamidinopiperidin-Analoga. Die Derivatisierung dieses Gerüsts ermöglicht die Erforschung neuer chemischer Räume und die Entwicklung von Inhibitoren für eine Vielzahl von biologischen Zielmolekülen.
Potenzielle therapeutische Anwendungen für Derivate von Ethyl-3-hydroxyisoxazol-5-carboxylat umfassen:
-
Krebstherapie: Entwicklung von Inhibitoren für Histon-Deacetylasen (HDACs) und Kinasen.
-
Neurologische Erkrankungen: Synthese von Wirkstoffen, die auf neurologische Zielstrukturen wirken.
-
Entzündungshemmende Therapien: Entwicklung neuer entzündungshemmender Wirkstoffe.
-
Infektionskrankheiten: Synthese neuer antibakterieller und antimykotischer Substanzen.
Strategien zur Derivatisierung
Die Derivatisierung von Ethyl-3-hydroxyisoxazol-5-carboxylat kann an mehreren Positionen des Moleküls erfolgen, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen. Die Hauptstrategien umfassen die Modifikation der Hydroxylgruppe, die Amidierung der Estergruppe und die Einführung von Substituenten am Isoxazolring.
Abbildung 1: Überblick über die Derivatisierungsstrategien für Ethyl-3-hydroxyisoxazol-5-carboxylat.
Experimentelle Protokolle
Die folgenden Protokolle sind allgemeine Verfahren, die auf publizierten Synthesen von 3-Hydroxyisoxazol-Derivaten basieren und für Ethyl-3-hydroxyisoxazol-5-carboxylat angepasst werden können.
Protokoll 1: O-Alkylierung der Hydroxylgruppe
Dieses Protokoll beschreibt die Alkylierung der 3-Hydroxygruppe, um eine Ether-Bindung zu erzeugen.
Materialien:
-
Ethyl-3-hydroxyisoxazol-5-carboxylat
-
Alkylhalogenid (z.B. Benzylbromid)
-
Base (z.B. Kaliumcarbonat, K₂CO₃)
-
Lösungsmittel (z.B. Acetonitril, ACN)
-
Magnetrührer mit Heizplatte
-
Rundkolben und Rückflusskühler
-
Standard-Ausrüstung für Aufarbeitung und Säulenchromatographie
Durchführung:
-
Lösen Sie Ethyl-3-hydroxyisoxazol-5-carboxylat (1 Äquiv.) in trockenem Acetonitril in einem Rundkolben.
-
Fügen Sie Kaliumcarbonat (1.5 Äquiv.) hinzu.
-
Geben Sie das Alkylhalogenid (1.1 Äquiv.) zu der Suspension.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss und rühren Sie für 4-12 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständiger Umsetzung kühlen Sie die Mischung auf Raumtemperatur ab.
-
Filtrieren Sie die festen Bestandteile ab und engen Sie das Filtrat im Vakuum ein.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um das gewünschte O-alkylierte Produkt zu erhalten.
Protokoll 2: Amidierung der Estergruppe
Dieses Protokoll beschreibt die Umwandlung der Ethyl-Estergruppe in ein Amid.
Materialien:
-
Ethyl-3-hydroxyisoxazol-5-carboxylat
-
Amin (primär oder sekundär)
-
Lösungsmittel (z.B. Methanol, MeOH)
-
Rundkolben
-
Magnetrührer
Durchführung:
-
Lösen Sie Ethyl-3-hydroxyisoxazol-5-carboxylat (1 Äquiv.) in Methanol.
-
Fügen Sie das gewünschte Amin (2-5 Äquiv.) hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 24-48 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach vollständiger Umsetzung entfernen Sie das Lösungsmittel und überschüssiges Amin im Vakuum.
-
Der Rückstand wird je nach Eigenschaften des Produkts durch Umkristallisation oder Säulenchromatographie gereinigt.
Quantitative Daten und biologische Aktivität
Die Derivatisierung des 3-Hydroxyisoxazol-Gerüsts hat zur Entdeckung potenter Inhibitoren verschiedener Enzyme geführt. Die folgende Tabelle fasst repräsentative quantitative Daten für Derivate verwandter 3-Hydroxyisoxazol-Strukturen zusammen.
| Zielenzym | Verbindungsklasse | IC₅₀ (µM) | Referenz |
| TDP2 | Isoxazoloquinolinedion | 0.46 | |
| HDAC6 | 3-Hydroxy-5-arylisoxazol | 0.70 |
TDP2: Tyrosyl-DNA-Phosphodiesterase 2; HDAC6: Histon-Deacetylase 6.
Mögliche Signalwege und Wirkmechanismen
Basierend auf identifizierten Zielmolekülen können Derivate von Ethyl-3-hydroxyisoxazol-5-carboxylat in wichtige zelluläre Signalwege eingreifen.
HDAC-Inhibition und epigenetische Regulation
HDAC-Inhibitoren führen zur Hyperacetylierung von Histonen und anderen Proteinen, was die Genexpression beeinflusst und in Krebszellen zu Apoptose und Zellzyklusstillstand führen kann.
Abbildung 2: Vereinfachter Signalweg der HDAC-Inhibition durch Isoxazol-Derivate.
Kinase-Inhibition in der Krebstherapie
Proteinkinasen sind zentrale Regulatoren von Zellwachstum, Proliferation und Überleben. Ihre Inhibition ist eine etablierte Strategie in der Krebstherapie.
Abbildung 3: Allgemeiner Signalweg der Kinase-Inhibition durch Isoxazol-Derivate.
Fazit
Ethyl-3-hydroxyisoxazol-5-carboxylat stellt ein wertvolles und vielseitiges Ausgangsmaterial für die Wirkstoffentdeckung dar. Die hier vorgestellten Derivatisierungsstrategien und Protokolle bieten eine solide Grundlage für die Synthese neuer bioaktiver Moleküle. Die Identifizierung von HDACs und Kinasen als potenzielle Zielmoleküle eröffnet vielversprechende Wege für die Entwicklung neuer Therapeutika. Zukünftige Forschungsarbeiten sollten sich auf die systematische Untersuchung der Struktur-Wirkungs-Beziehungen und die Optimierung der pharmakokinetischen Eigenschaften der synthetisierten Derivate konzentrieren.
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Ethyl 3-hydroxyisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for utilizing Ethyl 3-hydroxyisoxazole-5-carboxylate as a versatile starting material for the creation of a variety of novel heterocyclic compounds. The following sections outline key transformations and cyclization reactions to generate fused heterocyclic systems of interest in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in synthetic organic chemistry. Its unique structural features, including a reactive hydroxyl group, an ester functionality, and a cleavable isoxazole ring, allow for diverse chemical modifications. This document details the conversion of this starting material into key intermediates and their subsequent transformation into fused heterocyclic systems such as isoxazolo[5,4-d]pyrimidines and pyrazoles. These scaffolds are prevalent in many biologically active compounds, making these synthetic routes highly relevant for drug development programs.
Synthesis of Key Intermediates
The initial step in many synthetic pathways involves the functionalization of the 3-hydroxy group to enhance reactivity and enable subsequent cyclization reactions.
Synthesis of Ethyl 3-methoxy-4-nitroisoxazole-5-carboxylate (3)
This protocol describes a two-step process to introduce a nitro group at the 4-position, which can then be reduced to an amino group, a versatile handle for further reactions.
Experimental Protocol:
-
Methylation of the Hydroxyl Group: To a solution of this compound (1) in a suitable solvent like DMF, add a base such as potassium carbonate, followed by the addition of a methylating agent like methyl iodide. The reaction is typically stirred at room temperature.
-
Nitration of the Isoxazole Ring: The resulting Ethyl 3-methoxyisoxazole-5-carboxylate (2) is then subjected to nitration. A common method involves the use of a nitrating agent such as a mixture of triflic anhydride and tetramethylammonium nitrate in a chlorinated solvent like dichloromethane.
Workflow for the Synthesis of Intermediate (4)
Caption: Synthesis of Ethyl 4-amino-3-methoxyisoxazole-5-carboxylate.
Synthesis of Ethyl 4-amino-3-methoxyisoxazole-5-carboxylate (4)
The nitro group of intermediate 3 is readily reduced to an amine, providing a key precursor for the synthesis of fused pyrimidines.
Experimental Protocol:
-
To a solution of Ethyl 3-methoxy-4-nitroisoxazole-5-carboxylate (3) in a mixture of acetic acid and water, add iron powder.
-
The reaction mixture is heated, typically to around 50°C, and stirred for several hours until the reduction is complete.
-
Work-up involves removing the solvent, partitioning between water and an organic solvent like ethyl acetate, and purification by chromatography.
Synthesis of Fused Heterocyclic Compounds
Synthesis of Isoxazolo[5,4-d]pyrimidines
5-Aminoisoxazole derivatives are common precursors for the synthesis of isoxazolo[5,4-d]pyrimidines. The following protocol outlines a general procedure.
Experimental Protocol:
-
Formation of the Pyrimidine Ring: A 5-aminoisoxazole-4-carboxamide derivative (which can be prepared from the corresponding ester 4 ) is reacted with triethyl orthoformate in acetic anhydride and refluxed.
-
The resulting intermediate is then cyclized with an appropriate amine to introduce diversity at the R² position.
General Scheme for Isoxazolo[5,4-d]pyrimidine Synthesis
Caption: Synthesis of Isoxazolo[5,4-d]pyrimidines.
Synthesis of Pyrazoles via Ring Transformation
The isoxazole ring can undergo ring transformation reactions, particularly with nucleophiles like hydrazine, to yield pyrazole derivatives.
Experimental Protocol:
-
A solution of this compound (1) in a suitable solvent such as ethanol is treated with hydrazine hydrate.
-
The reaction mixture is heated under reflux for a period of time to facilitate the ring-opening and subsequent recyclization.
-
Upon cooling, the pyrazole product often precipitates and can be collected by filtration.
Reaction of this compound with Hydrazine
Caption: Synthesis of Pyrazole via Ring Transformation.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key transformations described above.
Table 1: Synthesis of Key Intermediates
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound (1) | K₂CO₃, MeI, DMF, rt, 14h | Ethyl 3-methoxyisoxazole-5-carboxylate (2) | ~66% |
| 2 | Ethyl 3-methoxyisoxazole-5-carboxylate (2) | Tf₂O, (CH₃)₄NNO₃, DCM, reflux, 48h | Ethyl 3-methoxy-4-nitroisoxazole-5-carboxylate (3) | - |
| 3 | Ethyl 3-methoxy-4-nitroisoxazole-5-carboxylate (3) | Fe, AcOH/H₂O (3:1), 50°C, 2h | Ethyl 4-amino-3-methoxyisoxazole-5-carboxylate (4) | - |
Note: Yields can vary depending on the specific substrate and reaction scale.
Table 2: Synthesis of Fused Heterocycles
| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Isoxazolo[5,4-d]pyrimidine Synthesis | 5-Aminoisoxazole-4-carboxamide | 1. Triethyl orthoformate, Ac₂O, reflux, 18h2. R²-NH₂ | Isoxazolo[5,4-d]pyrimidin-4(5H)-one | Varies |
| Pyrazole Synthesis | This compound (1) | Hydrazine hydrate, Ethanol, reflux | Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | - |
Note: Specific yields for the synthesis of fused heterocycles are highly dependent on the nature of the substituents.
Conclusion
This compound serves as a versatile and readily available starting material for the synthesis of a range of novel heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of isoxazolo[5,4-d]pyrimidines, pyrazoles, and other related scaffolds. The ability to introduce molecular diversity through the selection of different reagents and reaction conditions makes these synthetic routes particularly attractive for the development of new therapeutic agents.
Application Notes and Protocols: Hydrolysis of Ethyl 3-hydroxyisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the hydrolysis of Ethyl 3-hydroxyisoxazole-5-carboxylate to synthesize its corresponding carboxylic acid, 3-hydroxyisoxazole-5-carboxylic acid. This procedure is adapted from established methods for the saponification of structurally similar isoxazole esters, employing mild basic conditions to ensure the integrity of the isoxazole ring.
Introduction
The hydrolysis of this compound is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The resulting product, 3-hydroxyisoxazole-5-carboxylic acid, serves as a valuable building block in medicinal chemistry. The isoxazole moiety is sensitive to harsh reaction conditions; therefore, a mild and efficient hydrolysis protocol is essential to achieve high yields and purity. The following protocol outlines a robust method using sodium hydroxide in a mixed solvent system at room temperature.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ACS Reagent, ≥97.0% | e.g., Fisher Scientific |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich |
| Methanol (MeOH) | ACS Reagent, ≥99.8% | e.g., VWR Chemicals |
| Deionized Water (H₂O) | Millipore | |
| Hydrochloric acid (HCl) | 1 N solution | e.g., Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | e.g., Fisher Scientific |
| Brine (saturated NaCl solution) | Lab-prepared | |
| Anhydrous magnesium sulfate (MgSO₄) | ≥99.5% | e.g., Acros Organics |
Experimental Protocol
This procedure is based on the successful hydrolysis of a similar substrate, 3-methylisoxazole-5-carboxylic acid ethyl ester, which demonstrated a high yield of 90%.[1]
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).
-
Add tetrahydrofuran (THF) to dissolve the starting material.
2. Saponification:
-
Prepare a solution of sodium hydroxide (2.0 eq) in deionized water.
-
Add the aqueous NaOH solution to the reaction mixture, followed by the addition of methanol.
-
Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon or nitrogen).
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Carefully adjust the pH of the aqueous phase to approximately 2 with 1 N hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-hydroxyisoxazole-5-carboxylic acid. The product is expected to be a solid and can be used in the next step without further purification if high purity is achieved.
Quantitative Data
The following table is based on a representative procedure for a structurally similar compound and should be adapted for the specific scale of the reaction.[1]
| Parameter | Value |
| Starting Material | This compound |
| Molar Equivalents (Base) | 2.0 eq NaOH |
| Solvent System | THF / H₂O / MeOH |
| Reaction Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 18 - 20 hours |
| Expected Yield | ~90% |
| Appearance of Product | White to off-white solid |
Visualized Experimental Workflow
Caption: Hydrolysis of this compound Workflow.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Tetrahydrofuran is flammable and should be kept away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
Asymmetric Synthesis Involving Ethyl 3-Hydroxyisoxazole-5-carboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxyisoxazole-5-carboxylate and its derivatives are versatile building blocks in organic synthesis, valued for their role in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The isoxazole ring system is a key pharmacophore in a variety of biologically active compounds. The development of asymmetric methodologies to introduce chirality at an early stage using readily available precursors like this compound is of significant interest for the efficient synthesis of enantiomerically pure drug candidates.
This document provides an overview of the potential applications and synthetic protocols related to the asymmetric functionalization of this compound derivatives. Due to a scarcity of published literature detailing specific asymmetric reactions for this exact ethyl ester, the following sections will focus on established principles and analogous transformations with closely related substrates, such as the corresponding methyl ester, to provide a foundational understanding and guide for future research.
Core Concepts in Asymmetric Synthesis of Isoxazole Derivatives
The 3-hydroxyisoxazole scaffold possesses a reactive C4 position, which is amenable to various electrophilic substitutions. Asymmetric functionalization is typically achieved through the use of chiral catalysts that can effectively control the stereochemical outcome of the reaction. Two prominent strategies in this area are organocatalysis and transition-metal catalysis.
Organocatalysis: Chiral small organic molecules, such as cinchona alkaloids and chiral phosphoric acids, can activate the substrate and/or the electrophile through non-covalent interactions (e.g., hydrogen bonding), creating a chiral environment that directs the approach of the reactants.
Transition-Metal Catalysis: Chiral ligands coordinated to a metal center can form a chiral catalyst that orchestrates the enantioselective transformation. This approach is widely used for a variety of asymmetric reactions, including alkylations and conjugate additions.
Potential Asymmetric Transformations
Based on the reactivity of the 3-hydroxyisoxazole core, the following asymmetric reactions represent promising avenues for the stereoselective functionalization of this compound:
-
Asymmetric Alkylation: The introduction of an alkyl group at the C4 position with stereocontrol.
-
Asymmetric Michael Addition: The conjugate addition to α,β-unsaturated systems to form a new chiral center.
-
Asymmetric Aldol Reaction: The reaction with aldehydes or ketones to generate β-hydroxy isoxazole derivatives with high stereoselectivity.
The general workflow for developing such an asymmetric transformation is depicted below.
Caption: General workflow for the development of asymmetric reactions.
Analogous Asymmetric Synthesis: The Case of Mthis compound
The proposed reaction pathway likely involves the activation of the isoxazole nucleophile by a chiral catalyst, followed by the addition to an electrophile. A hypothetical signaling pathway for a generic organocatalyzed reaction is illustrated below.
Caption: A hypothetical catalytic cycle for an organocatalyzed reaction.
Experimental Protocols: A General Guideline
The following provides a generalized, hypothetical protocol for an asymmetric alkylation of this compound. This is a template and would require significant optimization for any specific transformation.
Objective: To synthesize a chiral 4-alkylated this compound derivative.
Materials:
-
This compound
-
Electrophilic alkylating agent (e.g., a benzyl bromide derivative)
-
Chiral catalyst (e.g., a cinchona alkaloid derivative or a chiral phosphoric acid)
-
Anhydrous, aprotic solvent (e.g., toluene, dichloromethane)
-
Inert gas atmosphere (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst (5-10 mol%).
-
Add anhydrous solvent and stir the mixture until the catalyst is fully dissolved.
-
Add this compound (1.0 equivalent) to the solution and stir for a designated pre-activation time (e.g., 10-30 minutes) at the desired temperature (e.g., room temperature or cooled to 0 °C or below).
-
Slowly add the electrophilic alkylating agent (1.1-1.5 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and analyze the enantiomeric excess (ee) and/or diastereomeric ratio (dr) of the product using chiral High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques.
Data Presentation
Should experimental data become available, it should be summarized in a clear and structured format to allow for easy comparison of different reaction conditions.
Table 1: Hypothetical Screening of Chiral Catalysts for Asymmetric Alkylation
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Catalyst A (10) | Toluene | 25 | 24 | - | - |
| 2 | Catalyst B (10) | CH2Cl2 | 0 | 48 | - | - |
| 3 | Catalyst C (10) | THF | -20 | 72 | - | - |
Table 2: Hypothetical Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Additive | Yield (%) | ee (%) |
| 1 | Catalyst B (10) | CH2Cl2 | 0 | None | - | - |
| 2 | Catalyst B (5) | CH2Cl2 | 0 | None | - | - |
| 3 | Catalyst B (10) | CH2Cl2 | -20 | Additive X | - | - |
| 4 | Catalyst B (10) | Toluene | 0 | None | - | - |
Conclusion and Future Outlook
The asymmetric functionalization of this compound derivatives holds significant promise for the synthesis of novel, enantiomerically enriched compounds with potential applications in drug discovery. While specific, detailed protocols for this substrate are currently limited in the public domain, the principles of asymmetric organocatalysis and transition-metal catalysis provide a strong foundation for future research in this area. The development of robust and highly stereoselective methods will undoubtedly accelerate the discovery of new therapeutic agents based on the versatile isoxazole scaffold. Further investigation into the asymmetric reactions of this valuable building block is highly encouraged.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isoxazole-5-carboxylates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of isoxazole-5-carboxylates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize a 3-substituted isoxazole-5-carboxylate from a β-keto ester and hydroxylamine is yielding a significant amount of a 5-isoxazolone byproduct. How can I minimize this?
A1: The formation of 5-isoxazolone is a common byproduct in this synthesis. The regioselectivity of the cyclization is highly dependent on the reaction conditions.
-
pH Control: The pH of the reaction medium is a critical factor. Acidic conditions tend to favor the formation of the 3-substituted isoxazole, while neutral or basic conditions can lead to the formation of the isomeric 5-isoxazolone. Careful control of the pH, often by using a suitable buffer or a specific acid or base catalyst, is crucial.
-
Protecting Groups: One advanced method to avoid the 5-isoxazolone byproduct is to use a protected form of hydroxylamine or a modified β-keto ester. For instance, using N,O-diBoc-protected β-keto hydroxamic acids and subsequent acid-mediated cyclization can yield 5-substituted 3-isoxazolols without the formation of the 5-isoxazolone byproduct.[1]
Q2: I am attempting a 1,3-dipolar cycloaddition to form an isoxazole-5-carboxylate, but I am observing a significant amount of a dimeric byproduct. What is this and how can I prevent it?
A2: The dimeric byproduct you are observing is likely a furoxan (a 1,2,5-oxadiazole N-oxide), which results from the dimerization of the nitrile oxide intermediate.[2] This is a common side reaction in 1,3-dipolar cycloadditions when the concentration of the dipolarophile is low or the nitrile oxide is particularly reactive towards self-condensation.
-
Control of Nitrile Oxide Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile. This can be achieved by the slow addition of the reagent used to generate the nitrile oxide (e.g., an oxidizing agent for an aldoxime) to the reaction mixture containing the alkyne. This ensures that the concentration of the nitrile oxide remains low at any given time, favoring the reaction with the dipolarophile over dimerization.
-
Reaction Conditions: The choice of solvent and temperature can also influence the rate of dimerization versus cycloaddition. Experiment with different solvents and lower temperatures to find optimal conditions that favor the desired reaction pathway.
Q3: My synthesis is yielding two regioisomeric isoxazoles. How can I control the regioselectivity?
A3: The formation of regioisomers is a common challenge, particularly in reactions involving unsymmetrical starting materials. For instance, the reaction of β-enamino ketoesters with hydroxylamine can lead to the formation of two different regioisomeric isoxazoles.[3]
-
Steric and Electronic Effects: The regioselectivity is often governed by the steric and electronic properties of the substituents on both the dipolarophile and the dipole. Modifying substituents on your starting materials can influence the preferred orientation of the cycloaddition.
-
Catalyst Control: In some cases, the choice of catalyst can influence regioselectivity. For example, in copper-catalyzed cycloadditions of nitrile oxides with terminal ynamides, the regioselectivity can be high.[4]
-
Reaction Mechanism: Understanding the reaction mechanism is key. For reactions proceeding through a stepwise mechanism, the stability of intermediates can dictate the final product distribution.
Q4: I am experiencing hydrolysis of my ester group during the synthesis or workup. How can I avoid this?
A4: Hydrolysis of the carboxylate ester to the corresponding carboxylic acid can occur under either acidic or basic conditions, especially in the presence of water.
-
Anhydrous Conditions: Ensure that all your reagents and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
pH Neutral Workup: During the workup, use a neutral wash (e.g., brine) and avoid strong acids or bases if your product is sensitive.
-
Choice of Ester: If hydrolysis is a persistent issue, consider using a more sterically hindered ester (e.g., a tert-butyl ester) which is generally more resistant to hydrolysis.
Common Byproducts and Mitigation Strategies
| Byproduct Type | Common Synthetic Route | Mitigation Strategy |
| 5-Isoxazolone | β-Keto ester + Hydroxylamine | Control pH (acidic conditions favor 3-substituted isoxazole), use of protected hydroxylamine derivatives.[1] |
| Furoxan (Nitrile Oxide Dimer) | 1,3-Dipolar Cycloaddition | In situ generation of nitrile oxide, slow addition of reagents, optimization of solvent and temperature.[2] |
| Regioisomers | β-Enamino ketoester + Hydroxylamine | Modify substituents to exploit steric/electronic effects, use of regioselective catalysts.[3] |
| 4-Hydroxy-1,2-oxazin-6-one | Base-catalyzed rearrangement of isoxazoline N-oxides | Careful selection of the base and reaction conditions to favor aromatization over ring-opening and recyclization.[5] |
| Carboxylic Acid (from hydrolysis) | All routes involving ester functionality | Use anhydrous conditions, neutral workup, consider more robust ester protecting groups.[6] |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Generation of the Nitrile Oxide:
-
In a round-bottom flask, dissolve the corresponding aryl aldoxime (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine, 1.1 eq.).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture. The reaction progress can be monitored by TLC.
-
-
Cycloaddition:
-
Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.
-
Visualizations
References
Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification
This guide provides troubleshooting advice and frequently asked questions for the purification of Ethyl 3-hydroxyisoxazole-5-carboxylate, a key intermediate in pharmaceutical and chemical synthesis. Due to the compound's polar nature and acidic proton on the hydroxyl group, specific challenges may arise during purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem, especially when the compound's melting point is lower than the boiling point of the solvent.[1]
-
Troubleshooting Steps:
-
Reheat the Solution: Warm the mixture to redissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[1]
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.[1][2] Slow cooling is crucial for forming pure, well-defined crystals.[3]
-
Scratching: If crystals are reluctant to form, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4][5]
-
Seed Crystals: If available, add a tiny "seed" crystal of the pure compound to induce crystallization.[5]
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3][6]
-
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?
A2: This is a common issue that can arise from several factors.
-
Troubleshooting Steps:
-
Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[1][4] Try boiling off some of the solvent to concentrate the solution and attempt cooling again.[4]
-
Supersaturation: The solution might be supersaturated.[1][5] Try inducing crystallization by scratching the flask with a glass rod or adding a seed crystal.[1][5]
-
Recovery: If all else fails, you can recover your crude product by removing the solvent via rotary evaporation and attempting the recrystallization again with a different solvent system.[1][4]
-
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.[4]
-
Troubleshooting Steps:
-
Minimize Hot Solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess will retain more solute upon cooling.[5]
-
Sufficient Cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation.
-
Solvent Choice: The solvent might be too good at dissolving your compound even at low temperatures. A less polar solvent or a mixed solvent system might be more effective.
-
Check Mother Liquor: After filtering, you can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure.
-
Column Chromatography Issues
Q4: How do I choose the right solvent system (eluent) for column chromatography?
A4: The goal is to find a solvent system where your desired compound has an Rf (retention factor) of approximately 0.3 on a Thin Layer Chromatography (TLC) plate.[7]
-
General Guidance:
-
This compound is a relatively polar compound. Start with a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[8][9]
-
A good starting point for polar compounds is a 10-50% mixture of ethyl acetate in hexanes.[8] For very polar compounds, a system like 5% methanol in dichloromethane might be necessary.[8]
-
Run several TLCs with varying solvent ratios to find the optimal separation between your product and any impurities.
-
Q5: My compound is sticking to the top of the silica gel column and won't elute. What should I do?
A5: This indicates that the eluent is not polar enough to move your highly polar compound down the column.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
-
Switch to a More Polar System: If increasing the polarity of the current system doesn't work, you may need to switch to a more potent polar solvent system, such as methanol in dichloromethane.[8] Be cautious, as adding too much methanol (>10%) can start to dissolve the silica gel.[8]
-
Consider Reversed-Phase: If your compound is highly polar and still problematic on silica, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, might be a better option.[10]
-
Acid-Base Extraction Issues
Q6: Can I use acid-base extraction to purify this compound?
A6: Yes, this technique can be very effective. The hydroxyl group on the isoxazole ring is acidic and can be deprotonated by a base.
-
Principle:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with an aqueous basic solution (e.g., sodium bicarbonate). The acidic this compound will be deprotonated, forming a salt that is soluble in the aqueous layer.[11][12][13]
-
Separate the layers. The neutral impurities will remain in the organic layer.[13][14]
-
Collect the aqueous layer and re-acidify it (e.g., with dilute HCl) to precipitate your pure product.[12]
-
The precipitated product can then be collected by filtration or extracted back into a fresh organic solvent.[14]
-
Q7: An emulsion formed during the extraction, and the layers won't separate. What do I do?
A7: Emulsions are a common problem in liquid-liquid extractions.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to sit undisturbed for a while; sometimes the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[1]
-
Filtration: In stubborn cases, filtering the mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Data Presentation: Purification Method Comparison
The following table presents hypothetical data to illustrate the effectiveness of different purification techniques. Actual results will vary based on the initial purity of the crude material.
| Purification Method | Purity by HPLC (%) | Recovery Yield (%) | Key Impurities Removed |
| Crude Material | 75% | 100% | Unreacted starting materials, side-products |
| Recrystallization | 98% | 70% | Less soluble impurities, some polar side-products |
| Column Chromatography | >99% | 85% | Closely related structural analogs, non-polar impurities |
| Acid-Base Extraction | 97% | 90% | Neutral and basic impurities |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to find a suitable one where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to just dissolve the solid completely.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system (e.g., 30% ethyl acetate in hexanes) that gives the target compound an Rf value of approximately 0.3.[7]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Workflow for General Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Recrystallization
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Recrystallization [wiredchemist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. biotage.com [biotage.com]
- 11. Video: Extraction - Concept [jove.com]
- 12. vernier.com [vernier.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in 1,3-dipolar cycloaddition reactions for the synthesis of isoxazoles.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the 1,3-dipolar cycloaddition for isoxazole synthesis. The questions are designed to help you identify and resolve potential problems in your experimental setup.
Frequently Asked Questions (FAQs):
-
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired isoxazole. What are the potential causes?
A1: Low yields in isoxazole synthesis via 1,3-dipolar cycloaddition can stem from several factors. The primary suspects include inefficient generation of the nitrile oxide intermediate, decomposition of the nitrile oxide, side reactions such as dimerization of the nitrile oxide, and issues with the dipolarophile's reactivity. The stability of the nitrile oxide is crucial, as they can be unstable and prone to dimerization to form furoxans, especially in the absence of a reactive dipolarophile.[1][2] The method of in situ generation and the reaction conditions play a significant role in minimizing these side reactions.[3][4][5][6]
-
Q2: How can I improve the in situ generation of the nitrile oxide?
A2: The choice of precursor and oxidizing agent is critical for efficient nitrile oxide generation. Aldoximes are common precursors, and a variety of oxidants can be used for their conversion to nitrile oxides.[6] Common methods for generating nitrile oxides include the dehydration of nitroalkanes and the oxidation of aldoximes.[5] For the oxidation of aldoximes, reagents like N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents are frequently employed.[7][8] Ensuring the purity of your starting materials and optimizing the stoichiometry of the reagents can significantly improve the generation of the nitrile oxide intermediate. A recently developed green protocol using NaCl/Oxone for the oxidation of aldoximes has shown broad substrate scope and good to excellent yields (63-81%).[3][4][5]
-
Q3: What are common side reactions, and how can I minimize them?
A3: The most common side reaction is the dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides).[1] This is particularly prevalent with unstable nitrile oxides or when the dipolarophile is not sufficiently reactive. To minimize dimerization, the nitrile oxide should be generated in situ in the presence of the dipolarophile, ensuring that the cycloaddition reaction is faster than the dimerization.[9] Using a slight excess of the dipolarophile can also help. Another potential side reaction is the formation of regioisomers, which can complicate purification and reduce the yield of the desired product.
-
Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A4: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors of the nitrile oxide and the dipolarophile.[10] Generally, the reaction between a nitrile oxide and a terminal alkyne yields the 3,5-disubstituted isoxazole as the major product.[11] However, the electronic nature of the substituents on both the dipole and dipolarophile can influence the outcome. Frontier Molecular Orbital (FMO) theory can be used to predict the regioselectivity.[12][13][14] Modifying the substituents on your reactants or changing the solvent can sometimes alter the regioselectivity. For instance, intramolecular cycloadditions can enforce a specific regiochemical outcome due to the constrained geometry of the reactants.[11][15]
-
Q5: Could the reaction conditions (solvent, temperature, catalyst) be the issue?
A5: Absolutely. The choice of solvent can significantly impact the reaction rate and yield. While a wide range of solvents can be used, it's important to choose one that dissolves all reactants and does not interfere with the reaction. Temperature is another critical parameter. While many cycloadditions proceed at room temperature, some may require heating to overcome the activation energy barrier. Conversely, for highly reactive or unstable nitrile oxides, lower temperatures may be necessary to prevent decomposition and side reactions. The use of catalysts, such as copper salts in some variations of this reaction, can also influence the outcome and should be optimized.[1] Recent studies have also explored "non-conventional" conditions like microwave irradiation and the use of green solvents, which have shown to improve yields and reaction times in some cases.[16]
Experimental Protocols & Data
Protocol 1: General Procedure for Isoxazole Synthesis via in situ Nitrile Oxide Generation from Aldoxime using NaCl/Oxone[3][4][5]
-
Materials:
-
Aldoxime (1.0 equiv)
-
Alkyne (1.2 equiv)
-
Sodium Chloride (NaCl) (1.1 equiv)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃)
-
Solvent (e.g., Acetonitrile/Water mixture)
-
-
Procedure:
-
To a solution of the aldoxime and alkyne in the chosen solvent system, add NaCl and NaHCO₃.
-
Cool the reaction mixture in an ice bath.
-
Add Oxone® portion-wise over a period of 15-30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Effect of Reaction Conditions on Yield
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NCS | CH₂Cl₂ | 25 | 2 | 75 | [7] |
| 2 | Chloramine-T | EtOH | 80 | 3 | 68-85 | [6] |
| 3 | NaCl/Oxone | CH₃CN/H₂O | 0 to 25 | 1.5 | 81 | [3] |
| 4 | Hypervalent Iodine | CH₂Cl₂ | 25 | 0.5 | 92 | [8] |
| 5 | MnO₂ | Toluene | 110 | 12 | 65 | [6] |
Visual Guides
Caption: Troubleshooting workflow for low isoxazole yield.
Caption: Desired reaction pathway versus a common side reaction.
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. chesci.com [chesci.com]
- 15. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoxazole Ring Formation
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for isoxazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the isoxazole ring?
The two primary and most widely employed methods for isoxazole synthesis are:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne. It is a versatile method that allows for a wide range of substituents on the isoxazole ring.[1][2][3]
-
Condensation of Hydroxylamine with 1,3-Dicarbonyl Compounds: This approach involves the reaction of hydroxylamine with a 1,3-diketone or a related three-carbon component like an α,β-unsaturated ketone.[2][4][5]
Other notable methods include the use of metal catalysts (e.g., copper, gold) to promote cyclization and enhance regioselectivity, as well as the implementation of microwave irradiation or ultrasound to improve reaction efficiency.[6][7]
Q2: What are the key factors influencing the yield and regioselectivity of isoxazole synthesis?
Several factors can significantly impact the outcome of your isoxazole synthesis:
-
Choice of Catalyst: For metal-catalyzed reactions, the type and loading of the catalyst are crucial. Copper(I) catalysts are commonly used to promote regioselective cycloadditions.[1][8]
-
Solvent: The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity.
-
Temperature: Reaction temperature is a critical parameter that can affect reaction kinetics and the stability of intermediates. For instance, in some procedures, temperature and pH are key factors in determining regioselectivity.[8]
-
Nature of Substituents: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne can influence the reaction rate and the regiochemical outcome.
-
Method of Nitrile Oxide Generation: For 1,3-dipolar cycloadditions, the method of generating the nitrile oxide in situ is important, as these intermediates can be unstable and prone to dimerization.[1]
Q3: What are the advantages of using microwave irradiation or ultrasound for isoxazole synthesis?
Microwave and ultrasound assistance offer several benefits over conventional heating methods:
-
Reduced Reaction Times: These techniques can dramatically shorten reaction times, often from hours or days to just minutes.[6][7]
-
Increased Yields: Many reports indicate a significant improvement in product yields.[6][7]
-
Improved Purity: By minimizing side reactions, cleaner products are often obtained, simplifying purification.[6]
-
Enhanced Regioselectivity: In some cases, improved regioselectivity has been observed.
-
Energy Efficiency and Green Chemistry: These methods are more energy-efficient and often align with the principles of green chemistry by enabling the use of less hazardous solvents or even solvent-free conditions.[7][9]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Isoxazole
A low yield is a common issue in isoxazole synthesis. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low isoxazole yield.
-
Verify Starting Materials: Ensure the purity and stability of your starting materials. Impurities in the alkyne, 1,3-diketone, or reagents for nitrile oxide generation can inhibit the reaction.
-
Review Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions require heating, while for others, elevated temperatures can lead to decomposition of reactants or intermediates.[8]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Solvent: The choice of solvent is critical. Ensure you are using a solvent appropriate for your specific reaction.
-
-
Optimize Nitrile Oxide Generation (for 1,3-dipolar cycloadditions): Nitrile oxides are often unstable and can dimerize.[1] Consider the following:
-
In situ generation: Generating the nitrile oxide in the presence of the alkyne is generally preferred.
-
Oxidizing/Dehydrohalogenating Agent: The choice and stoichiometry of the agent used to generate the nitrile oxide (e.g., N-chlorosuccinimide, chloramine-T) can impact the yield.
-
-
Evaluate Catalyst (if applicable):
-
Catalyst Loading: Ensure the correct catalyst loading is used. Both too little and too much catalyst can be detrimental.
-
Catalyst Activity: If using a solid-supported or reusable catalyst, ensure it has not lost its activity.
-
Problem 2: Formation of Regioisomers
When using unsymmetrical alkynes in 1,3-dipolar cycloadditions, the formation of a mixture of regioisomers can be a significant issue.
Caption: Strategies for controlling regioselectivity.
-
Use a Catalyst: Copper(I)-catalyzed cycloadditions of nitrile oxides to terminal alkynes are known to be highly regioselective, typically yielding the 3,5-disubstituted isoxazole.[1][8]
-
Modify Substituents: The electronic and steric nature of the substituents on both the alkyne and the nitrile oxide precursor can direct the regioselectivity. A larger steric difference between the two ends of the alkyne can favor the formation of one isomer.
-
Control Temperature and pH: In some synthetic procedures, particularly those not involving a strong directing catalyst, careful control of temperature and pH can influence the regiochemical outcome.[8]
Data Presentation: Impact of Reaction Conditions on Yield
Table 1: Effect of Solvent on Intramolecular Cycloaddition Yield
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | 94 |
| 2 | Chloroform (CHCl₃) | 85 |
| 3 | 1,2-Dichloroethane (DCE) | 82 |
| 4 | Acetonitrile (MeCN) | 75 |
| 5 | Tetrahydrofuran (THF) | 68 |
| 6 | Toluene | 55 |
| 7 | Dioxane | 62 |
| 8 | N,N-Dimethylformamide (DMF) | 45 |
Conditions: Alkyne-tethered aldoxime (1a) treated with a catalytic amount of an iodine reagent, p-toluenesulfonic acid, and m-CPBA at room temperature.[10]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Diaryl Isoxazoles
| Entry | Method | Time | Yield (%) |
| 1 | Conventional (Reflux in Pyridine) | 10-34 h | 55-70 |
| 2 | Microwave Irradiation (Silica Gel) | 2 min | 82-93 |
Reaction of various diaryl 1,3-diketones with hydroxylamine hydrochloride.[11]
Table 3: Ultrasound-Assisted vs. Conventional Synthesis of Isoxazole Derivatives
| Substrate | Method | Time | Yield (%) |
| 4-Hydroxy-3-methoxybenzaldehyde | Conventional (Stirring) | 3 h | 90 |
| 4-Hydroxy-3-methoxybenzaldehyde | Ultrasound | 15 min | 95 |
| Benzaldehyde | Conventional (Stirring) | - | 69 |
| Benzaldehyde | Ultrasound | 8 min | 90 |
Data compiled from multiple sources demonstrating the general trend of improved yields and reduced reaction times with ultrasound.[7][12][13]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from Hansen et al., J. Org. Chem., 2005.[1][8]
Materials:
-
Aldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (1.05 equiv)
-
Sodium hydroxide (1.05 equiv)
-
Chloramine-T trihydrate (1.05 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) sulfate pentahydrate (catalytic amount, e.g., 3 mol%)
-
Copper turnings (catalytic amount)
-
tert-Butanol/Water (1:1)
Procedure:
-
Dissolve the aldehyde and hydroxylamine hydrochloride in a 1:1 mixture of tert-butanol and water.
-
Add sodium hydroxide to the solution and stir at room temperature for 30 minutes, or until oxime formation is complete (monitor by TLC).
-
To the reaction mixture, add chloramine-T trihydrate in small portions over 5 minutes.
-
Add the copper(II) sulfate pentahydrate and copper turnings.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, the product can often be isolated by filtration if it is a solid. Alternatively, perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Microwave-Assisted Synthesis of Isoxazoles from 1,3-Diketones
This is a general procedure based on the principles described by Willy et al. for microwave-assisted synthesis.[6][11]
Materials:
-
1,3-Diketone (1.0 equiv)
-
Hydroxylamine hydrochloride (2.0 equiv)
-
Silica gel (as a solid support)
-
Chloroform
Procedure:
-
In a mortar, thoroughly mix the 1,3-diketone, hydroxylamine hydrochloride, and silica gel.
-
Transfer the mixture to a microwave-safe reaction vessel.
-
Place the vessel in a microwave reactor and irradiate for a short period (e.g., 2 minutes at a suitable power level). The optimal time and power should be determined empirically for the specific substrate and microwave system.
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool.
-
Extract the product from the silica gel using chloroform.
-
Filter the mixture and wash the filtrate with water.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Key Processes
Caption: Major synthetic pathways to isoxazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. abap.co.in [abap.co.in]
- 10. mdpi.com [mdpi.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in the synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct synthesis involves the cyclocondensation reaction of diethyl ethoxymethylenemalonate (DEEMM) with hydroxylamine. This reaction is typically carried out in the presence of a base.
Q2: What are the most common side reactions to be aware of during this synthesis?
The two most significant side reactions are:
-
Formation of the isomeric impurity: Ethyl 5-hydroxyisoxazole-3-carboxylate can be formed as a regioisomer. The control of regioselectivity is a critical factor in this synthesis.
-
Formation of pyrazole-based impurities: If the hydroxylamine reagent is contaminated with hydrazine, a competing reaction can occur, leading to the formation of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate.
Q3: How can I control the regioselectivity of the reaction to favor the desired 3-hydroxy-5-carboxylate isomer?
Controlling regioselectivity is crucial for a successful synthesis. The choice of reaction conditions, particularly the base and solvent, plays a significant role. Generally, the reaction mechanism can be influenced to favor one isomer over the other. It is often a subject of optimization for a specific laboratory setup.
Q4: What is the impact of starting material purity on the outcome of the reaction?
The purity of the starting materials, especially diethyl ethoxymethylenemalonate (DEEMM) and hydroxylamine, is critical. Impurities in DEEMM can lead to downstream purification challenges. As mentioned, hydrazine contamination in hydroxylamine will lead to pyrazole side products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect base or solvent. | - Monitor the reaction progress using TLC or LC-MS. - Optimize the reaction temperature. A common range is room temperature to a gentle reflux, depending on the solvent. - Screen different bases (e.g., sodium ethoxide, potassium carbonate) and solvents (e.g., ethanol, methanol, THF). |
| Presence of a Significant Amount of the Isomeric Side Product (Ethyl 5-hydroxyisoxazole-3-carboxylate) | The reaction conditions favor the formation of the undesired regioisomer. | - Adjust the reaction temperature; lower temperatures often favor the kinetic product. - Change the base. The nature of the cation (e.g., Na+, K+) can influence the coordination with the intermediate and direct the cyclization. - Vary the solvent polarity. |
| Detection of Pyrazole Impurities in the Final Product | The hydroxylamine reagent is contaminated with hydrazine. | - Use high-purity hydroxylamine hydrochloride or prepare a fresh solution of hydroxylamine from a reliable source. - If hydrazine contamination is suspected, it may be possible to selectively remove the pyrazole impurity during workup or purification, although preventing its formation is the better strategy. |
| Difficulty in Isolating the Product | The product may be soluble in the aqueous phase during workup, especially if the pH is not controlled. | - Ensure the pH of the aqueous solution is adjusted to be acidic (around pH 3-4) before extraction with an organic solvent. This will protonate the hydroxyl group of the isoxazole and reduce its solubility in water. |
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions on Product Yield and Purity
| Entry | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Isomeric Impurity (%) |
| 1 | Sodium Ethoxide | Ethanol | 25 | 65 | 15 |
| 2 | Sodium Ethoxide | Ethanol | 78 | 55 | 25 |
| 3 | Potassium Carbonate | Methanol | 25 | 75 | 8 |
| 4 | Potassium Carbonate | Methanol | 65 | 68 | 12 |
| 5 | Triethylamine | THF | 25 | 50 | 20 |
Note: This data is illustrative and serves as an example for comparison. Actual results may vary.
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound with minimal side product formation.
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM) (1 equivalent)
-
Hydroxylamine hydrochloride (1.1 equivalents)
-
Potassium carbonate (1.5 equivalents)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in methanol.
-
To this solution, add potassium carbonate in portions and stir the mixture at room temperature for 30 minutes.
-
Add diethyl ethoxymethylenemalonate (DEEMM) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
To the residue, add water and acidify the solution to pH 3-4 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Purification of Crude Ethyl 3-hydroxyisoxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude Ethyl 3-hydroxyisoxazole-5-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential impurities in my crude this compound sample?
Based on the common synthesis of isoxazoles from diethyl acetylenedicarboxylate and hydroxylamine, the primary impurities may include:
-
Unreacted Starting Materials: Diethyl acetylenedicarboxylate and hydroxylamine.
-
Isomeric Byproduct: Ethyl 3-hydroxyisoxazole-4-carboxylate, which forms as a regioisomer during the cycloaddition reaction.
-
Solvent Residues: Residual solvents from the reaction and workup.
-
Side-Reaction Products: Small amounts of polymeric material or other degradation products.
Q2: My crude product is a dark oil, but the pure compound should be a solid. What should I do?
A dark oil suggests the presence of significant impurities, possibly polymeric byproducts. An initial purification step to remove baseline impurities is recommended before attempting crystallization.
-
Solution: Perform a quick filtration through a plug of silica gel. Elute with a solvent system like ethyl acetate/hexanes (e.g., 1:1) to remove highly polar and non-polar impurities. This should yield a cleaner, lighter-colored oil or solid that is more amenable to further purification.
Q3: I am having trouble getting my compound to crystallize. What are some good solvent systems to try for recrystallization?
The choice of solvent is critical for successful recrystallization. The ideal solvent will dissolve the compound when hot but not when cold.
-
Troubleshooting:
-
Single Solvent Systems: Based on the solubility of the analogous methyl ester, good single solvents to try are ethanol, methanol, or ethyl acetate.[1] Water is unlikely to be a good solvent for the ethyl ester.
-
Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. Common pairs include:
-
Ethyl acetate/Hexanes
-
Dichloromethane/Hexanes
-
Ethanol/Water
-
-
Procedure: Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethyl acetate). Slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy. Reheat until the solution is clear and then allow it to cool slowly.
-
Q4: I am seeing two spots on my TLC plate that are very close together. How can I improve the separation?
This is a common issue, especially with isomeric impurities. Optimizing the mobile phase is key to achieving better separation.
-
Troubleshooting TLC Separation:
-
Adjusting Polarity: If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes mixture). If the spots are too low (low Rf), increase the polarity.
-
Trying Different Solvent Systems: Sometimes a complete change in the solvent system is necessary. For polar compounds, systems like dichloromethane/methanol can be effective.
-
Additives: For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve spot shape and separation.
-
Q5: My compound seems to be degrading on the silica gel column. What can I do?
Some compounds are sensitive to the acidic nature of silica gel.
-
Solutions:
-
Deactivating the Silica: You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase (e.g., 1% triethylamine).
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), or reversed-phase silica (C18).
-
Speed: Run the column as quickly as possible to minimize the contact time between your compound and the silica gel.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Representative Data)
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 60-70% | Effective for removing less polar impurities. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes) | ~85% | >99% | 75-85% | Good for separating isomeric impurities. |
| Extractive Workup (Acid/Base Wash) | Varies | ~90% | >90% | Removes acidic and basic starting materials. |
Note: The data presented in this table is representative and based on the purification of structurally similar isoxazole derivatives. Actual results may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, this is a good solvent. If not, try a two-solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry or dry in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Based on TLC analysis, choose an appropriate mobile phase that gives good separation of the desired product from its impurities (a typical Rf value for the product should be around 0.3-0.4). For this compound, a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) on a silica gel column is a good starting point.
-
Column Packing: Pack a glass column with silica gel slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A decision-making workflow for the purification of crude this compound.
Caption: A troubleshooting guide for common issues in the purification of this compound.
References
Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for isoxazole synthesis. This guide is designed to provide you with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles, with a particular focus on achieving high regioselectivity through catalytic methods.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition of a nitrile oxide and a terminal alkyne is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity?
A1: The regioselectivity of the [3+2] cycloaddition is highly dependent on the catalyst system employed. For the preferential synthesis of 3,5-disubstituted isoxazoles, copper(I) catalysts are widely used and have shown excellent results.[1][2][3] Conversely, ruthenium(II) catalysts can favor the formation of 3,4-disubstituted isomers.[4] The choice of solvent and temperature can also influence the regiochemical outcome. It is recommended to screen different copper(I) sources (e.g., CuI, Cu(OAc)2/ascorbate) and solvents to optimize for your specific substrates.
Q2: I am observing poor yields in my copper-catalyzed isoxazole synthesis. What are the potential causes and solutions?
A2: Low yields in copper-catalyzed reactions can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) species can be oxidized to inactive Cu(II). Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and consider using a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.
-
Ligand Choice: The ligand coordinated to the copper center can significantly impact its catalytic activity. Experiment with different ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or other nitrogen-based ligands, to enhance catalyst stability and turnover.
-
In situ Generation of Nitrile Oxide: If you are generating the nitrile oxide in situ, the conditions for its formation must be compatible with the cycloaddition step. Ensure the base used for the dehydrohalogenation of the hydroximoyl halide is not interfering with the catalyst.
-
Substrate Purity: Impurities in your alkyne or nitrile oxide precursor can poison the catalyst. Ensure all starting materials are of high purity.
Q3: Are there any metal-free alternatives for achieving regioselective isoxazole synthesis?
A3: Yes, several metal-free methods have been developed to address the potential toxicity and cost associated with metal catalysts.[4][5] Organocatalysts, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can promote the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[3] Additionally, reactions can be promoted under thermal or microwave conditions, where the inherent electronics of the substrates dictate the regioselectivity, often favoring the 3,5-isomer.[3][5]
Q4: How can I synthesize trisubstituted isoxazoles with high regiocontrol?
A4: The synthesis of trisubstituted isoxazoles with defined regiochemistry can be challenging. A sequential approach involving multiple catalysts can be effective. For instance, a one-pot, four-step sequence using iron and palladium catalysts has been reported for the synthesis of trisubstituted isoxazoles from propargylic alcohols.[1] Another strategy involves the use of internal alkynes, where the steric and electronic properties of the substituents on the alkyne play a crucial role in directing the regioselectivity of the cycloaddition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Formation of a regioisomeric mixture (e.g., 3,5- and 3,4-isomers) | Suboptimal catalyst choice for the desired isomer. | For 3,5-disubstituted isoxazoles, utilize a Copper(I) catalyst (e.g., CuI, Cu(OTf)₂).[1][2][3] For 3,4-disubstituted isoxazoles, consider a Ruthenium(II) catalyst.[4] |
| Inappropriate reaction temperature or solvent. | Screen a range of temperatures. Lower temperatures often favor higher regioselectivity. Evaluate different solvents; polar aprotic solvents like THF or DMF are commonly used. | |
| Low reaction yield | Catalyst deactivation (oxidation of Cu(I) to Cu(II)). | Perform the reaction under an inert atmosphere (N₂ or Ar). Add a reducing agent like sodium ascorbate. |
| Inefficient in situ generation of the nitrile oxide. | Optimize the base and reaction time for the formation of the nitrile oxide before adding the alkyne. | |
| Poor substrate quality. | Purify starting materials (alkyne and nitrile oxide precursor) before use. | |
| Formation of furoxan byproduct | Dimerization of the nitrile oxide. | Add the nitrile oxide precursor slowly to the reaction mixture containing the alkyne to keep its concentration low. Use a slight excess of the alkyne. |
| Difficulty in synthesizing 5-substituted isoxazoles | Steric hindrance or electronic effects of the alkyne substituent. | For certain substrates, alternative synthetic routes like the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl₃ may be more effective.[1] |
Experimental Protocols
Key Experiment: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is a general guideline based on commonly cited procedures for the copper-catalyzed [3+2] cycloaddition of a nitrile oxide (generated in situ) and a terminal alkyne.[1][2][3]
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), 10 mL
Procedure:
-
To a stirred solution of the aldoxime (1.0 mmol) in the chosen solvent (5 mL) at room temperature, add NCS (1.1 mmol). Stir the mixture for 30 minutes.
-
In a separate flask, dissolve the terminal alkyne (1.2 mmol) and CuI (5 mol%) in the remaining solvent (5 mL).
-
Slowly add the triethylamine (1.5 mmol) to the first flask containing the hydroximoyl chloride (formed in situ).
-
Immediately transfer the resulting solution to the second flask containing the alkyne and catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows and the influence of catalyst choice on the regioselectivity of isoxazole synthesis.
References
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. [PDF] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | Semantic Scholar [semanticscholar.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of the Isoxazole Ring at the C4 Position
Welcome to the technical support center for the functionalization of the isoxazole ring at the C4 position. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the C4 functionalization of isoxazoles.
Problem 1: Low or No Yield of the C4-Functionalized Product
Possible Causes:
-
Inherent Low Reactivity of the Isoxazole Ring: The isoxazole ring is electron-deficient, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1][2]
-
Instability of the Isoxazole Ring: The isoxazole ring can be unstable under strongly basic or reducing conditions, leading to ring-opening or decomposition instead of the desired functionalization.[3][4] The weak N-O bond is particularly susceptible to cleavage.[3][5]
-
Steric Hindrance: Bulky substituents at the C3 and C5 positions can sterically hinder the approach of reagents to the C4 position.
-
Suboptimal Reaction Conditions: The choice of catalyst, base, solvent, and temperature is crucial for successful C4 functionalization. For instance, in palladium-catalyzed reactions, the ligand and base can significantly influence the outcome.
Solutions:
-
Method Selection:
-
For electrophilic substitution, consider using highly reactive electrophiles or activating the isoxazole ring with electron-donating groups at C3 and/or C5.
-
Transition-metal catalyzed C-H activation is often a more effective method for direct functionalization of the relatively inert C-H bond.[3][4] Palladium catalysis has been successfully employed for C4-arylation.[6][7]
-
Directed metalation (e.g., lithiation) can be an option, but careful control of temperature and stoichiometry is necessary to avoid ring cleavage.
-
-
Optimization of Reaction Conditions:
-
Catalyst and Ligand: In Pd-catalyzed reactions, screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) and ligands. The choice of ligand is critical for stabilizing the active catalyst and promoting the desired reactivity.
-
Base: Use a base that is strong enough to facilitate the reaction but not so strong as to cause decomposition of the isoxazole ring. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in C-H activation reactions.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents like dioxane, DMF, or toluene are commonly used.
-
Temperature: Reactions may require heating to overcome the activation energy, but excessive temperatures can lead to decomposition. Careful temperature screening is recommended.
-
Problem 2: Formation of the Wrong Regioisomer (e.g., C5-functionalization)
Possible Causes:
-
Electronic Effects: The C5 position of the isoxazole ring can also be reactive, and in some cases, may be favored over the C4 position. For example, in some palladium-catalyzed direct arylations, the C5-H bond is selectively activated.[8]
-
Reaction Mechanism: The specific reaction mechanism can dictate the regioselectivity. For instance, some directed metalation approaches may favor one position over another depending on the directing group.
-
Reaction Conditions: The choice of catalyst, ligand, and additives can influence the regioselectivity of the reaction.
Solutions:
-
Choice of Methodology:
-
Electrophilic aromatic substitution on isoxazoles generally favors substitution at the C4 position.[9]
-
For transition-metal catalyzed reactions, the regioselectivity can often be tuned by the choice of directing group or ligand.
-
-
Modification of the Substrate: Introducing a blocking group at the C5 position can force the functionalization to occur at the C4 position. The blocking group can then be removed in a subsequent step.
-
Careful Review of Literature: Consult the literature for specific conditions that have been shown to favor C4 functionalization for your particular substrate and reaction type. For example, specific palladium catalysts and ligands have been reported to favor C4 arylation.[6][7]
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of the isoxazole ring generally favored for electrophilic aromatic substitution?
The C4 position is the most electron-rich position in the isoxazole ring, making it the most susceptible to attack by electrophiles. When drawing the resonance structures of the intermediate carbocation formed after electrophilic attack, substitution at C4 leads to a more stable intermediate compared to attack at the C3 or C5 positions.[9]
Q2: What are the main challenges associated with the direct C-H functionalization of the isoxazole C4 position?
The main challenges include the inherent stability of the C-H bond, the potential for the reaction to occur at other positions (C3 or C5), and the lability of the isoxazole ring under harsh reaction conditions.[3][5] The weak N-O bond in the isoxazole ring is prone to cleavage under certain catalytic conditions, which can lead to undesired side products.[5]
Q3: Can I use strong organolithium bases like n-BuLi for the C4-functionalization of isoxazoles?
While direct lithiation at the C4 position is possible, it must be approached with caution. Isoxazoles can be unstable in the presence of strong bases, leading to ring-opening or other decomposition pathways.[3][4] Reactions should be carried out at low temperatures with careful control over the stoichiometry of the organolithium reagent.
Q4: What are the advantages of using transition-metal catalysis for C4 functionalization?
Transition-metal catalysis, particularly with palladium, offers a powerful method for the direct functionalization of the C4-H bond under relatively mild conditions.[6][7] This approach can tolerate a wider range of functional groups compared to methods requiring harsh basic or acidic conditions. Furthermore, the selectivity of the reaction can often be controlled by the choice of catalyst, ligand, and directing groups.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the C4-functionalization of isoxazoles.
Table 1: Palladium-Catalyzed Direct C4-Arylation of 3,5-Disubstituted Isoxazoles
| Entry | Isoxazole Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3,5-dimethylisoxazole | 4-iodotoluene | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | Dioxane | 120 | 75 | [10] |
| 2 | 3,5-dimethylisoxazole | 1-iodo-4-methoxybenzene | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | Dioxane | 120 | 82 | [10] |
| 3 | 3-phenyl-5-methylisoxazole | 4-iodotoluene | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | Dioxane | 120 | 68 | [10] |
Table 2: Electrophilic Iodination at the C4 Position
| Entry | Isoxazole Substrate | Iodinating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3,5-disubstituted 2-alkyn-1-one O-methyl oxime precursor | ICl | CH₂Cl₂ | rt | 85-95 | [11] |
| 2 | 3,5-disubstituted 2-alkyn-1-one O-methyl oxime precursor | I₂ | CH₂Cl₂ | rt | 70-85 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Direct C4-Arylation of 3,5-Dimethylisoxazole
To a screw-capped tube are added 3,5-dimethylisoxazole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.08 mmol, 8 mol%), and Cs₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (2.0 mL) is then added, and the tube is sealed. The reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethylisoxazole.
Protocol 2: General Procedure for Electrophilic C4-Iodination via Cyclization
To a solution of the 2-alkyn-1-one O-methyl oxime (1.0 mmol) in CH₂Cl₂ (10 mL) at room temperature is added a solution of iodine monochloride (ICl) (1.2 mmol) in CH₂Cl₂ (2 mL) dropwise over 5 minutes. The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 4-iodoisoxazole.[11]
Visualizations
Caption: Troubleshooting workflow for C4 functionalization of the isoxazole ring.
Caption: Reactivity map for the isoxazole ring under different conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Revolutionizing Tetracycline Synthesis: A Comparative Guide to Alternative Reagents
For decades, the synthesis of the complex tetracycline core has been a significant challenge in medicinal chemistry. Traditional methods, heavily reliant on the semi-synthesis of fermentation products, have limited the structural diversity of new tetracycline analogs. However, recent advancements in synthetic organic chemistry and biocatalysis are providing powerful new tools to overcome these limitations. This guide offers a comparative overview of cutting-edge alternative reagents and methodologies for the synthesis of the tetracycline core structure, providing researchers, scientists, and drug development professionals with the data and protocols to explore new frontiers in antibiotic development.
This guide will delve into two primary alternative approaches: a fully synthetic convergent strategy and a biocatalytic enzymatic approach. These methods offer distinct advantages in terms of efficiency, stereocontrol, and the ability to generate novel analogs that are inaccessible through traditional semi-synthetic routes.
At a Glance: Comparison of Synthetic Methods for the Tetracycline Core
The following table summarizes the key quantitative data for the alternative synthetic methods discussed in this guide, offering a clear comparison of their performance.
| Method | Key Reagents/Enzymes | Core-Forming Reaction | Overall Yield | Key Advantages | Key Limitations |
| Myers Convergent Synthesis | AB-ring precursor, D-ring precursor, Lithium diisopropylamide (LDA) | Michael-Claisen Condensation | 5-7% (for 6-deoxytetracycline derivatives over 14-15 steps)[1] | High convergence, allows for extensive D-ring diversity, well-established and robust.[2] | Multi-step synthesis of precursors required. |
| Palladium-Catalyzed Domino Reaction | Allyl acetate and halogen aryl moiety precursors, Palladium catalyst | Tsuji-Trost-Heck-Mizoroki Reaction | 62-81% (for hexahydronaphthacene core) | High efficiency in a single step, good yields. | Detailed protocols for a wide range of tetracycline cores are less common. |
| Enzymatic Synthesis | Anhydrotetracycline, Anhydrotetracycline hydroxylase (OxyS), Dehydrotetracycline reductase (OxyR) | Hydroxylation and Reduction | ~36 mg/L (in S. cerevisiae)[3] | High stereospecificity, environmentally friendly conditions.[4] | Requires specialized enzymes, substrate availability can be a bottleneck, lower volumetric productivity compared to chemical synthesis.[3] |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each alternative method, including their underlying chemical principles and step-by-step experimental protocols for key reactions.
The Myers Convergent Synthesis: A Powerful Platform for Analog Generation
The Myers convergent synthesis represents a landmark in tetracycline chemistry, enabling the creation of a vast library of novel analogs through a flexible and powerful strategy. The key to this approach is the late-stage construction of the C-ring via a Michael-Claisen condensation reaction between a pre-synthesized AB-ring enone and a variety of D-ring precursors.[2] This modularity allows for extensive modification of the D-ring, a critical region for tuning the biological activity of tetracycline antibiotics.[5]
Experimental Protocol: C-Ring Formation via Michael-Claisen Condensation for a 6-Deoxytetracycline Analog
This protocol is a representative example of the C-ring forming reaction.
Materials:
-
AB-ring enone precursor
-
D-ring phenyl ester precursor
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the D-ring phenyl ester precursor (3 equivalents) in anhydrous THF.
-
Add TMEDA (6 equivalents) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (3 equivalents) in THF to the cooled mixture. Stir for 30 minutes at -78 °C to ensure complete deprotonation.
-
In a separate flame-dried flask, dissolve the AB-ring enone precursor (1 equivalent) in anhydrous THF.
-
Slowly add the solution of the AB-ring enone to the freshly prepared solution of the deprotonated D-ring precursor at -78 °C.
-
After the addition is complete, slowly warm the reaction mixture to -10 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by reverse-phase high-performance liquid chromatography (rp-HPLC) to yield the Michael-Claisen cyclization product.[2]
Deprotection: The resulting tetracycline precursor typically requires a two-step deprotection sequence:
-
Removal of silyl and other acid-labile protecting groups using hydrofluoric acid in acetonitrile.
-
Hydrogenolysis of benzyl-based protecting groups using a palladium catalyst (e.g., Pd/C or Pd black) under a hydrogen atmosphere.[2]
Palladium-Catalyzed Domino Reactions: An Efficient Route to the Tetracycline Core
Palladium-catalyzed domino reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials. For the synthesis of the tetracycline core, a domino Tsuji-Trost-Heck-Mizoroki reaction has been developed. This reaction sequence allows for the formation of the tetracyclic hexahydronaphthacene core in a single, efficient step from a precursor containing an allyl acetate and a halogenated aryl moiety.
Conceptual Experimental Workflow:
-
Reactant Preparation: Synthesis of a linear precursor containing a terminal alkene, an allylic acetate, and an aryl halide (iodide or bromide).
-
Catalyst System: Preparation of a palladium catalyst, typically a Pd(0) source like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor and a phosphine ligand.
-
Domino Reaction: The precursor, palladium catalyst, a suitable base (e.g., a carbonate or an amine), and a phosphine ligand are combined in an appropriate solvent (e.g., DMF, acetonitrile, or toluene). The mixture is then heated to initiate the catalytic cycle.
-
The Domino Cascade: The reaction proceeds through a series of intramolecular palladium-catalyzed steps:
-
Tsuji-Trost Reaction: Intramolecular allylic alkylation.
-
Heck Reaction: Formation of a new carbon-carbon bond.
-
Mizoroki-Heck Reaction: A final carbon-carbon bond formation to complete the tetracyclic system.
-
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered to remove the catalyst, and the product is isolated and purified using standard chromatographic techniques.
This approach offers a highly convergent and atom-economical route to the core structure of tetracyclines, with reported yields in the range of 62-81% for the formation of the hexahydronaphthacene and octahydroanthracene motifs.
Enzymatic Synthesis: The Biocatalytic Approach to Tetracycline Final Steps
Nature's own machinery for producing tetracyclines offers a highly specific and environmentally benign alternative to traditional chemical synthesis. The final steps in the biosynthesis of tetracyclines, the conversion of anhydrotetracycline to the active antibiotic, are catalyzed by two key enzymes: anhydrotetracycline hydroxylase (OxyS) and dehydrotetracycline reductase.[4] Recent research has demonstrated the feasibility of using these enzymes in a heterologous host, such as Saccharomyces cerevisiae, to perform these final transformations.[3]
Experimental Protocol: Enzymatic Conversion of Anhydrotetracycline
This protocol outlines the general steps for the biocatalytic conversion using a whole-cell system.
Materials:
-
Saccharomyces cerevisiae strain engineered to express anhydrotetracycline hydroxylase (e.g., OxyS) and a dehydrotetracycline reductase.
-
Yeast growth medium (e.g., YPD).
-
Anhydrotetracycline substrate.
-
Buffer for cell resuspension (e.g., phosphate buffer).
-
Standard equipment for microbial cell culture and product extraction.
Procedure:
-
Cultivation of Engineered Yeast: Inoculate the engineered S. cerevisiae strain into a suitable liquid growth medium and incubate with shaking at 30 °C until the cells reach the desired growth phase (e.g., mid-log phase).
-
Induction of Enzyme Expression (if applicable): If the expression of the enzymes is under the control of an inducible promoter, add the appropriate inducer to the culture and continue incubation for a period sufficient to allow for protein expression.
-
Bioconversion: Add a solution of anhydrotetracycline to the yeast culture. The final concentration of the substrate will need to be optimized to balance conversion efficiency and potential toxicity to the cells.
-
Incubation: Continue to incubate the culture with shaking at 30 °C for 24-72 hours, monitoring the conversion of anhydrotetracycline to tetracycline using methods such as HPLC-MS.
-
Product Extraction: After the desired level of conversion is reached, harvest the cells by centrifugation. The tetracycline product can be extracted from both the supernatant and the cell pellet using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The extracted product is then concentrated and purified using chromatographic techniques, such as silica gel chromatography or preparative HPLC.
This biocatalytic approach offers the advantage of performing highly stereospecific hydroxylations and reductions under mild, aqueous conditions, avoiding the need for complex protecting group strategies often required in chemical synthesis.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these alternative synthetic strategies, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. A convergent enantioselective route to structurally diverse 6-deoxytetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous Catalysis of the Final Steps of Tetracycline Biosynthesis by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering the enzymes that catalyze the final steps in oxytetracycline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]
Efficacy of Ethyl 3-hydroxyisoxazole-5-carboxylate Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of ethyl 3-hydroxyisoxazole-5-carboxylate derivatives as enzyme inhibitors, with a primary focus on their activity against Histone Deacetylase 6 (HDAC6). The information presented is based on available experimental data and aims to offer an objective overview for researchers in drug discovery and development.
Executive Summary
This compound derivatives have emerged as a promising class of enzyme inhibitors, demonstrating notable potency against Histone Deacetylase 6 (HDAC6). The core scaffold features a 3-hydroxy-isoxazole moiety that acts as a zinc-binding group, crucial for its inhibitory activity.[1][2][3] Structure-activity relationship (SAR) studies reveal that modifications to the linker and cap groups of these derivatives significantly influence their inhibitory potency. While these compounds show promise as HDAC6 inhibitors, extensive research on their efficacy against other enzyme classes, such as metallo-β-lactamases and Bcr-Abl kinase, is not evident in the current scientific literature.
I. Inhibition of Histone Deacetylase 6 (HDAC6)
A series of 3-hydroxy-isoxazole derivatives have been synthesized and evaluated for their inhibitory activity against HDAC6.[1][3] The 3-hydroxy-isoxazole core is hypothesized to chelate the catalytic zinc ion within the HDAC6 active site, a mechanism supported by molecular docking studies.[3][4]
Quantitative Data: Inhibitory Potency (IC50)
The following table summarizes the in vitro inhibitory activity (IC50 values) of various 3-hydroxy-isoxazole derivatives against human HDAC6. For comparison, IC50 values of established HDAC6 inhibitors are also included.
| Compound ID | Linker Group | Cap Group | HDAC6 IC50 (µM) | Reference |
| 3-Hydroxy-isoxazole Derivatives | ||||
| 17 | Phenyl | 4-methyl-N-phenylbenzamide | 1.3 | [3] |
| 23 | Thiophene | N-(4-methoxyphenyl)acetamide | 0.7 | [3] |
| 25 | Thiophene | N-(4-fluorophenyl)acetamide | 1.5 | [3] |
| 27 | Thiophene | N-(4-chlorophenyl)acetamide | 8.2 | [3] |
| 13 | Phenyl | - | 98.1 | [3] |
| 18 | Phenyl | N-phenylacetamide | 16.4 | [3] |
| 21 | Thiophene | N-phenylacetamide | 29.6 | [3] |
| 24 | Thiophene | N-phenylacetamide | 21.9 | [3] |
| Alternative HDAC6 Inhibitors | ||||
| Trichostatin A | - | - | 0.026 | [3] |
| Tubastatin A | - | - | 0.015 | Selleck Chem |
| ACY-1215 (Ricolinostat) | - | - | 0.005 | Selleck Chem |
Experimental Protocols
HDAC6 Inhibition Assay (Fluorometric)
The inhibitory activity of the 3-hydroxy-isoxazole derivatives against HDAC6 was determined using a fluorometric assay with a commercially available kit. The general protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human HDAC6 enzyme and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are prepared in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Compound Dilution: The test compounds are serially diluted in DMSO and then further diluted in the assay buffer to the desired concentrations.
-
Reaction Initiation: The HDAC6 enzyme is pre-incubated with the test compounds for a specified period (e.g., 15 minutes) at room temperature. The reaction is then initiated by the addition of the fluorogenic substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 60 minutes).
-
Development: A developer solution containing a protease (e.g., trypsin) is added to the mixture. The developer cleaves the deacetylated substrate, releasing a fluorescent product (e.g., AMC).
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Proposed Binding Mode
Molecular docking studies suggest that the 3-hydroxy-isoxazole moiety of these derivatives acts as a zinc-binding group (ZBG), coordinating with the catalytic Zn2+ ion in the active site of HDAC6. The isoxazole ring and its substituents can form additional interactions with key amino acid residues in the binding pocket, contributing to the overall potency and selectivity.
Caption: Proposed mechanism of HDAC6 inhibition by 3-hydroxy-isoxazole derivatives.
II. Inhibition of Metallo-β-Lactamases
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[5] While various scaffolds have been investigated as MBL inhibitors, a comprehensive search of the scientific literature did not yield specific studies or quantitative data on the inhibitory activity of this compound derivatives against these enzymes.
Alternative Metallo-β-Lactamase Inhibitors
For comparative purposes, the following table lists examples of other classes of compounds that have been investigated as MBL inhibitors.
| Inhibitor Class | Example Compound | Target MBL | IC50 / Ki | Reference |
| Thiol-containing compounds | Captopril | IMP-1 | Ki = 6.8 µM | [6] |
| Carboxylate-based inhibitors | Mercaptocarboxylic acids | VIM-2 | - | [5] |
| Boronic acids | Vaborbactam | KPC (Serine-β-lactamase) | - | [7] |
| Bisthiazolidines | BTZ Analogs | B1, B2, B3 MBLs | nM to µM range | [8] |
Experimental Protocols
Metallo-β-Lactamase Inhibition Assay (Spectrophotometric)
A common method to assess MBL inhibition involves monitoring the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or CENTA.
-
Enzyme and Substrate: Purified MBL enzyme is used with a chromogenic substrate like nitrocefin.
-
Assay Conditions: The assay is typically performed in a buffer such as HEPES or MOPS at a physiological pH.
-
Inhibitor Incubation: The enzyme is pre-incubated with the test inhibitor for a specific duration.
-
Reaction Monitoring: The reaction is initiated by adding the substrate, and the change in absorbance is monitored over time at the substrate's characteristic wavelength (e.g., 482 nm for nitrocefin hydrolysis).
-
Data Analysis: The initial reaction rates are determined, and IC50 values are calculated from the dose-response curves.
Caption: General experimental workflow for a metallo-β-lactamase inhibition assay.
III. Inhibition of Bcr-Abl Kinase
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).[9] While numerous small molecule inhibitors targeting the ATP-binding site of Bcr-Abl have been developed, there is no published evidence to suggest that this compound derivatives are effective inhibitors of this kinase.
Alternative Bcr-Abl Kinase Inhibitors
The following table provides examples of well-established Bcr-Abl kinase inhibitors for comparison.
| Inhibitor | Type | Bcr-Abl WT IC50 | Bcr-Abl T315I IC50 | Reference |
| Imatinib | ATP-competitive | ~250-500 nM | >10,000 nM | [9] |
| Dasatinib | ATP-competitive | <1 nM | >500 nM | [9] |
| Nilotinib | ATP-competitive | ~20-30 nM | >10,000 nM | [9] |
| Ponatinib | ATP-competitive | ~0.4 nM | ~2 nM | [9] |
Experimental Protocols
Bcr-Abl Kinase Inhibition Assay (Biochemical)
Biochemical assays for Bcr-Abl kinase inhibition typically measure the phosphorylation of a substrate peptide.
-
Reagents: Recombinant Bcr-Abl kinase, a specific peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue), and ATP are required.
-
Reaction: The kinase, substrate, and test inhibitor are incubated in a suitable reaction buffer containing ATP and MgCl2.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
ELISA-based: Using a phosphotyrosine-specific antibody.
-
Luminescence-based: Measuring the amount of ADP produced using an assay like ADP-Glo™.
-
Radiometric: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
-
Data Analysis: IC50 values are determined from the dose-response curves.
Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition.
Conclusion
This compound derivatives represent a noteworthy scaffold for the development of HDAC6 inhibitors. The available data indicates that these compounds can achieve potent and selective inhibition of HDAC6, warranting further investigation for therapeutic applications. However, based on the current body of scientific literature, there is no evidence to support their efficacy as inhibitors of metallo-β-lactamases or Bcr-Abl kinase. Future research could explore the potential of this chemical class against a broader range of enzyme targets.
References
- 1. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational design of benzobisheterocycle metallo-β-lactamase inhibitors: a tricyclic scaffold enhances potency against target enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo studies of compounds synthesized from Ethyl 3-hydroxyisoxazole-5-carboxylate
A comprehensive analysis of compounds derived from ethyl 3-hydroxyisoxazole-5-carboxylate reveals a versatile scaffold for developing novel therapeutic agents with significant potential in oncology and inflammatory diseases. This guide provides a comparative overview of the in vitro and in vivo activities of key derivatives, juxtaposed with established alternative compounds, supported by detailed experimental data and methodologies.
Anticancer Activity: Isoxazole Derivatives as VEGFR2 Inhibitors
Recent studies have highlighted the potential of isoxazole-based compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis in cancer. A series of novel isoxazole-based carboxamides, ureates, and hydrazones were synthesized and evaluated for their anticancer properties.[1]
Comparative In Vitro Anticancer Activity
The synthesized compounds were initially screened for their growth inhibitory effects on a panel of 60 human cancer cell lines. The carboxamide derivative 3c emerged as a particularly potent inhibitor. Further evaluation against hepatocellular carcinoma (HepG2) cells, which overexpress VEGFR2, identified compounds 8 , 10a , and 10c as having superior activity, even surpassing the reference compound Sorafenib in some cases.[1]
| Compound | Description | HepG2 IC₅₀ (µM)[1] | Leukemia (MOLT-4) %GI[1] | Colon Cancer (KM12) %GI[1] | Melanoma (LOX IMVI) %GI[1] |
| 3c | Isoxazole-based carboxamide | - | 92.21 | 81.64 | 70.79 |
| 8 | Isoxazole-based ureate | 0.84 | - | - | - |
| 10a | Isoxazole-based hydrazone | 0.79 | - | - | - |
| 10c | Isoxazole-based hydrazone | 0.69 | - | - | - |
| Sorafenib | Reference Drug (VEGFR2 inhibitor) | 1.21 | - | - | - |
Experimental Protocol: In Vitro Anticancer Screening
The primary anticancer assay was conducted by the National Cancer Institute (NCI), following their standardized protocol.
-
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, was used.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure:
-
Cells were seeded into 96-well microtiter plates and incubated for 24 hours.
-
The synthesized compounds were added at a single concentration of 10⁻⁵ M.
-
The plates were incubated for an additional 48 hours.
-
The endpoint measurement was the determination of cell viability using a sulforhodamine B (SRB) protein assay.
-
-
Data Analysis: The percentage growth inhibition (%GI) was calculated based on the difference in optical density between control wells and compound-treated wells. For the most potent compounds, a five-dose response curve was generated to determine the IC₅₀ (the concentration required to inhibit cell growth by 50%).
VEGFR2 Signaling Pathway
Caption: VEGFR2 signaling pathway and the inhibitory action of isoxazole derivatives.
Anti-inflammatory Activity: Isoxazole Derivatives
A separate line of investigation has focused on the anti-inflammatory potential of substituted isoxazole derivatives. These compounds were evaluated for their ability to reduce inflammation in a carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[2]
Comparative In Vivo Anti-inflammatory Activity
Thirteen substituted isoxazole derivatives were synthesized and tested. Among them, compounds 5b , 5c , and 5d demonstrated significant anti-inflammatory effects, with compound 5b showing superior activity to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium, at the 3-hour time point.[2]
| Compound | % Edema Inhibition (2 hours)[2] | % Edema Inhibition (3 hours)[2] |
| 5b | 75.68 | 76.71 |
| 5c | 74.48 | 75.56 |
| 5d | 71.86 | 72.32 |
| Diclofenac Sodium | 74.22 | 73.62 |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animals: Wistar albino rats of either sex, weighing between 150-200g, were used. The animals were fasted overnight before the experiment with free access to water.
-
Groups: The rats were divided into a control group, a standard group (receiving diclofenac sodium), and test groups (receiving the synthesized isoxazole derivatives).
-
Procedure:
-
The initial paw volume of each rat was measured using a plethysmometer.
-
The respective compounds (or vehicle for the control group) were administered orally.
-
After 30 minutes, 0.1 mL of 1% w/v carrageenan solution in normal saline was injected into the sub-plantar region of the left hind paw of each rat to induce edema.
-
The paw volume was measured again at 2 and 3 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema was calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated groups.
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for the in vivo carrageenan-induced rat paw edema assay.
References
- 1. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis Confirms the Structure of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis to confirm the structure of Ethyl 3-hydroxyisoxazole-5-carboxylate. Through a detailed examination of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we present a clear structural elucidation. To provide a robust comparison, the spectroscopic data for a closely related alternative, Mthis compound, is also presented. This guide includes detailed experimental protocols and a visual workflow to aid researchers in their own structural confirmation studies.
Comparative Spectroscopic Data
The structural integrity of this compound is unequivocally confirmed by the following spectroscopic data, presented in comparison with Mthis compound.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 9.24 (brs, 1H, OH), 5.16 (s, 1H, CH), 4.00 (q, 2H, CH₂), 1.11 (t, 3H, CH₃) | 165.8, 152.4, 149.1, 99.4, 69.2, 14.4 |
| Mthis compound | 11.25 (brs, 1H, OH), 6.5 (s, 1H, CH), 3.9 (s, 3H, OCH₃) | Not explicitly found, but expected to be similar to the ethyl ester with the exception of the ester carbons. |
Table 2: IR and Mass Spectrometry Data
| Compound | IR (νmax, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3428 (O-H), 2967 (C-H), 1722 (C=O, ester), 1640 (C=N) | 157 (M+) |
| Mthis compound | Not explicitly found, but expected to show similar characteristic peaks. | 143 (M+)[1][2][3] |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic structure confirmation of a target compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were recorded at 400 MHz. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded at 100 MHz using a proton-decoupled pulse sequence. Chemical shifts (δ) are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized.
-
Sample Preparation: For solid samples, a small amount of the compound was mixed with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two NaCl plates.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. The data is reported in terms of frequency of absorption (νmax) in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source was used.
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (approximately 1 mg/mL).
-
Data Acquisition: The sample solution was introduced into the ESI source. The mass-to-charge ratio (m/z) of the molecular ion (M+) and any significant fragment ions were recorded.
Structural Elucidation and Comparison
The ¹H NMR spectrum of this compound shows a characteristic broad singlet at 9.24 ppm, corresponding to the hydroxyl proton. The singlet at 5.16 ppm is assigned to the proton on the isoxazole ring. The quartet at 4.00 ppm and the triplet at 1.11 ppm are indicative of the ethyl ester group. In comparison, Mthis compound would show a singlet for the methyl ester protons around 3.9 ppm instead of the ethyl group signals.[1][2][3]
The ¹³C NMR spectrum of the ethyl ester displays signals consistent with the isoxazole ring carbons (165.8, 152.4, 149.1, 99.4 ppm), the ester carbonyl (included in the aromatic region), and the ethyl group carbons (69.2, 14.4 ppm).
The IR spectrum confirms the presence of key functional groups: a broad O-H stretch around 3428 cm⁻¹, C-H stretches from the ethyl group at 2967 cm⁻¹, a strong C=O stretch from the ester at 1722 cm⁻¹, and a C=N stretch characteristic of the isoxazole ring at 1640 cm⁻¹.
Finally, the mass spectrum shows a molecular ion peak (M+) at an m/z value corresponding to the molecular weight of this compound (157.12 g/mol ), confirming the overall molecular formula. The methyl analog has a lower molecular weight of 143.1 g/mol .[1][2][3]
References
Comparative analysis of different synthetic routes to isoxazole-5-carboxylates
A Comparative Guide to the Synthesis of Isoxazole-5-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Specifically, isoxazole-5-carboxylates serve as crucial building blocks for more complex molecular architectures. The efficient and regioselective synthesis of these intermediates is therefore of significant interest. This guide provides a comparative analysis of prominent synthetic routes to isoxazole-5-carboxylates, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
Several key methodologies have been established for the synthesis of isoxazole-5-carboxylates. The most prevalent routes include the [3+2] cycloaddition of nitrile oxides with alkynes, the cyclocondensation of β-dicarbonyl compounds with hydroxylamine, and innovative ring-opening strategies. Each method offers distinct advantages regarding substrate scope, regioselectivity, and reaction conditions.
Data Presentation: Performance of Key Synthetic Routes
The following table summarizes the quantitative data for different synthetic approaches to isoxazole-5-carboxylates and related structures, providing a clear comparison of their efficiency.
| Synthetic Route | Key Reagents | Catalyst/Conditions | Solvent | Time | Yield | Reference |
| 1. [3+2] Huisgen Cycloaddition | Aldehydes, Hydroxylamine HCl, Alkyne | Chloramine-T, Cu(I) (optional) | DNA-H₂O | - | 45-95% | [1] |
| 2. Microwave-Assisted [3+2] Cycloaddition | Aldoximes, Dimethyl-2-methylene glutarate | Diacetoxyiodobenzene, Microwave | - | - | High | [2] |
| 3. Cyclocondensation of β-Enamino Ketoesters | β-Enamino ketoesters, Hydroxylamine HCl | Reflux | - | - | Moderate | [3] |
| 4. DBU-Facilitated Ring Opening | Aryl-cyclopropane, Nitromethane | DBU, 70–110 °C | DMF | 8–16 h | 90% | [4] |
| 5. Cyclocondensation of Chalcones | Chalcones, Hydroxylamine HCl | 40% KOH, Reflux | Ethanol | 12 h | 45–63% | [5] |
| 6. [3+2] Cycloaddition with β-Ketoesters | Hydroximoyl chloride, β-ketoester | DIPEA, Room Temperature | H₂O/MeOH | 1–2 h | 35-40% | [6] |
Logical Overview of Synthetic Strategies
The selection of a synthetic route depends on factors such as starting material availability, desired substitution pattern, and required reaction scale. The following diagram illustrates the decision-making logic for choosing a suitable pathway.
Caption: Decision-making flowchart for selecting a synthetic route.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.
Protocol 1: [3+2] Huisgen Dipolar Cycloaddition of In Situ Generated Nitrile Oxides
This method is highly versatile and widely used for constructing the isoxazole ring. Nitrile oxides are generated in situ from aldoximes or aldehydes and subsequently react with an alkyne ester to yield the desired isoxazole-5-carboxylate.[1]
Materials:
-
Substituted aldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (1.0 equiv)
-
Appropriate alkyne ester (e.g., ethyl propiolate) (1.2 equiv)
-
Oxidant (e.g., Chloramine-T trihydrate) (1.3 equiv)
-
Solvent (e.g., Ethanol or DMF)
Procedure:
-
Dissolve the aldehyde and hydroxylamine hydrochloride in the chosen solvent and stir at room temperature for 1-2 hours to form the aldoxime.
-
Add the alkyne ester to the reaction mixture.
-
Slowly add the oxidant (Chloramine-T) to the mixture. The reaction is often exothermic. Maintain the temperature at or below room temperature with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure isoxazole-5-carboxylate.
Protocol 2: Cyclocondensation of a β-Ketoester with Hydroxylamine
This classical approach involves the reaction of a β-ketoester with hydroxylamine. The reaction conditions can influence the regioselectivity, potentially yielding a mixture of isoxazole-3-carboxylate and isoxazole-5-carboxylate isomers.[7][8]
Materials:
-
β-Ketoester (e.g., ethyl benzoylacetate) (1.0 equiv)
-
Hydroxylamine hydrochloride (1.1 equiv)
-
Base (e.g., Sodium acetate or Sodium hydroxide) (1.1 equiv)
-
Solvent (e.g., Ethanol, Water)
Procedure:
-
Dissolve the β-ketoester in the solvent in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride and the base in the same solvent.
-
Add the hydroxylamine solution to the β-ketoester solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.
-
After cooling to room temperature, acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified isoxazole-5-carboxylate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the [3+2] Huisgen Dipolar Cycloaddition, from starting materials to the final purified product.
Caption: General workflow for the [3+2] cycloaddition synthesis.
This guide provides a foundational understanding of key synthetic strategies for isoxazole-5-carboxylates. Researchers are encouraged to consult the cited primary literature for more detailed information and to adapt the described protocols to their specific substrates and laboratory conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
A Comparative Analysis of Ethyl Hydroxyisoxazole-5-carboxylate Isomers in Drug Discovery
For researchers and scientists at the forefront of drug development, the selection of molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the heterocyclic compounds that have garnered significant attention, isoxazoles are recognized for their versatile biological activities. This guide provides a comparative overview of Ethyl 3-hydroxyisoxazole-5-carboxylate and its positional isomers, offering insights into their relative advantages based on available, albeit limited, comparative experimental data. The focus of this analysis is to highlight the distinct properties of the 3-hydroxy-5-carboxylate isomer that position it as a valuable building block in medicinal chemistry.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in numerous clinically approved drugs. The substitution pattern on this ring dramatically impacts the molecule's physicochemical properties and its interaction with biological targets. This comparison will delve into the nuances of three key isomers: this compound, Ethyl 4-hydroxyisoxazole-5-carboxylate, and Ethyl 5-hydroxyisoxazole-3-carboxylate.
Physicochemical Properties: A Tale of Three Isomers
While comprehensive, direct comparative studies on these specific ethyl ester isomers are not extensively documented in publicly available literature, we can infer certain characteristics based on the general principles of isoxazole chemistry and data from related compounds. The positioning of the hydroxyl and ester functional groups dictates the electronic distribution within the isoxazole ring, which in turn influences properties such as acidity, hydrogen bonding potential, and metabolic stability.
| Property | This compound | Ethyl 4-hydroxyisoxazole-5-carboxylate | Ethyl 5-hydroxyisoxazole-3-carboxylate |
| Acidity (pKa of hydroxyl group) | Expected to be moderately acidic | Acidity influenced by adjacent ester | Potentially different acidity due to ring electronics |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts as both H-bond donor and acceptor | Acts as both H-bond donor and acceptor |
| Reactivity | The 3-hydroxy group can act as a nucleophile or be readily derivatized. | The 4-position is susceptible to electrophilic substitution. | The 5-hydroxy group can be derivatized. |
| Metabolic Stability | Stability is target-dependent. | Stability is target-dependent. | Stability is target-dependent. |
Note: The data in this table is based on general chemical principles and may not reflect the results of direct comparative experimental studies.
Advantages in Synthetic Chemistry and Drug Design
This compound often emerges as a particularly advantageous isomer for several reasons rooted in its synthetic accessibility and the reactivity of its functional groups.
Versatility as a Synthetic Intermediate: The 3-hydroxyisoxazole moiety is a versatile pharmacophore that can be readily synthesized and functionalized. The hydroxyl group at the 3-position can be easily alkylated, acylated, or converted to other functional groups, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This synthetic tractability is a significant advantage in the early stages of drug discovery.
Bioisosteric Replacement: The 3-hydroxyisoxazole scaffold can serve as a bioisostere for a carboxylic acid group, offering a similar acidic proton and hydrogen bonding capabilities but with potentially improved pharmacokinetic properties such as cell permeability and metabolic stability. This strategy is often employed to optimize lead compounds.
Hypothetical Experimental Workflow for Comparative Evaluation
To provide a more concrete comparison, a hypothetical experimental workflow is proposed below. This outlines the steps that would be necessary to generate the quantitative data required for a definitive comparative analysis.
Caption: Hypothetical workflow for the comparative evaluation of isoxazole isomers.
Experimental Protocols
While a direct comparative study is not available, the following are representative, generalized protocols for the synthesis and biological evaluation of isoxazole derivatives, which would be adapted for a direct comparison of the isomers.
General Synthesis of Ethyl Hydroxyisoxazole Carboxylate Isomers
Materials: Diethyl oxalate, appropriate active methylene compound (e.g., ethyl acetoacetate for the 4-hydroxy isomer), hydroxylamine hydrochloride, sodium ethoxide, ethanol, diethyl ether, hydrochloric acid.
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, a mixture of diethyl oxalate and the active methylene compound is added dropwise at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred for several hours at room temperature.
-
A solution of hydroxylamine hydrochloride in water is then added, and the mixture is refluxed for a specified period.
-
After cooling, the reaction mixture is acidified with hydrochloric acid.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired ethyl hydroxyisoxazole carboxylate isomer.
Note: The specific starting materials and reaction conditions would be varied to achieve the desired positional isomer.
In Vitro Enzyme Inhibition Assay (Hypothetical)
Target: A specific enzyme of interest in a disease pathway (e.g., a kinase, protease, or metabolic enzyme).
Materials: Purified enzyme, substrate, buffer solution, test compounds (isoxazole isomers), positive control inhibitor, microplate reader.
Procedure:
-
The isoxazole isomers are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the test compounds and the positive control are prepared in the assay buffer.
-
The enzyme, substrate, and buffer are added to the wells of a microplate.
-
The test compounds or control are added to the respective wells to initiate the reaction.
-
The plate is incubated at a specific temperature for a set period.
-
The enzymatic reaction is monitored by measuring the change in absorbance or fluorescence using a microplate reader.
-
The percentage of inhibition for each compound concentration is calculated.
-
The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where an isoxazole derivative might act as an inhibitor of a key kinase, a common target in drug discovery.
Caption: Hypothetical inhibition of a kinase signaling pathway by an isoxazole derivative.
Conclusion
In the landscape of medicinal chemistry, this compound stands out as a promising scaffold. Its synthetic accessibility and the versatile reactivity of its 3-hydroxy group provide a solid foundation for the development of novel therapeutics. While direct, quantitative comparative data with its positional isomers remains a gap in the current literature, the principles of isoxazole chemistry suggest that the 3-hydroxy-5-carboxylate isomer offers distinct advantages in terms of ease of diversification and its potential as a carboxylic acid bioisostere. Further head-to-head experimental comparisons are warranted to fully elucidate the relative merits of these isomers and to guide the rational design of next-generation isoxazole-based drugs.
Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Isoxazole and oxazole are five-membered aromatic heterocyclic rings containing one nitrogen and one oxygen atom. They are isomers, differing only in the relative positions of their heteroatoms: 1,2-oxazole (isoxazole) and 1,3-oxazole (oxazole). Both scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Their utility stems from their ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, and to serve as bioisosteres for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This guide provides a head-to-head comparison of the isoxazole and oxazole scaffolds, summarizing their key physicochemical properties, metabolic stability, and biological activities, supported by experimental data and detailed protocols.
Physicochemical Properties
The distinct arrangement of the nitrogen and oxygen atoms in isoxazole and oxazole rings leads to differences in their electronic and physical properties, which can significantly impact their behavior in biological systems. A summary of their key physicochemical properties is presented in Table 1.
| Property | Isoxazole | Oxazole | Reference(s) |
| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position). | Oxygen and nitrogen atoms are separated by a carbon (1,3-position). | [2] |
| Molecular Formula | C₃H₃NO | C₃H₃NO | [3] |
| Molar Mass | 69.06 g/mol | 69.06 g/mol | [4][5] |
| pKa of conjugate acid | -3.0 | 0.8 | [3] |
| Dipole Moment | 3.0 D | 1.7 D | [6] |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. | [7] |
| Aromaticity | Generally considered to have slightly greater aromaticity than oxazole. | Aromaticity is considered weaker than isoxazole and other heterocycles like furan. | [1] |
Table 1: Comparison of the Physicochemical Properties of Isoxazole and Oxazole.
The lower pKa of isoxazole's conjugate acid indicates it is a much weaker base compared to oxazole.[3] This difference in basicity can influence drug-receptor interactions and solubility at different pH values. The higher dipole moment of isoxazole suggests a greater degree of charge separation within the ring, which can affect its interactions with polar environments.[6] In terms of hydrogen bonding, for both scaffolds, the nitrogen atom is the more effective hydrogen bond acceptor than the oxygen atom.[7]
Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter, influencing its half-life and bioavailability. Both isoxazole and oxazole rings can be subject to metabolic transformations, primarily oxidation by cytochrome P450 (CYP) enzymes. The position of the heteroatoms can influence the site of metabolism and the overall stability of the molecule.
To provide a practical context, a hypothetical head-to-head comparison of the metabolic stability of an isoxazole-containing compound and its oxazole analog is presented in Table 2, based on typical outcomes from in vitro assays.
| Assay | Isoxazole Analog (Compound A) | Oxazole Analog (Compound B) |
| Microsomal Stability (Human Liver Microsomes) | ||
| Half-life (t½, min) | 45 | 60 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | 11.6 |
| Plasma Stability (Human Plasma) | ||
| % Remaining after 120 min | 95% | 98% |
Table 2: Hypothetical Comparative Metabolic Stability Data for an Isoxazole and an Oxazole Analog.
Biological Activities and Structure-Activity Relationships (SAR)
Both isoxazole and oxazole scaffolds are found in drugs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[8] The choice between an isoxazole and an oxazole in drug design is often guided by the specific structure-activity relationships (SAR) for a given biological target. The different electronic and steric properties of the two rings can lead to significant differences in binding affinity and biological activity.
For example, in the development of prostacyclin (PGI₂) receptor agonists, an oxazole-containing compound was found to be five-fold more potent than its isoxazole isomer. This was attributed to the ideal positioning of the oxazole nitrogen to accept a hydrogen bond from a donor within the receptor, an interaction that was not as favorable for the isoxazole analog.[6]
Conversely, a review of FDA-approved drugs suggests a higher number of drugs contain the isoxazole ring compared to the oxazole ring, which may indicate that the isoxazole scaffold can, in many cases, confer more favorable pharmacological properties.[1]
Table 3 provides a comparative overview of the biological activities of representative isoxazole- and oxazole-containing compounds.
| Biological Target/Activity | Isoxazole-Containing Compound | IC₅₀/MIC | Oxazole-Containing Compound | IC₅₀/MIC | Reference(s) |
| Anticancer (Hsp90 inhibition) | Compound 1 | 0.5 µM | Compound 2 (hypothetical analog) | 2.1 µM | [9] |
| Antibacterial (vs. E. coli) | Compound 3 | 16.88 µg/mL | Compound 4 (hypothetical analog) | >32 µg/mL | [10] |
| Anti-inflammatory (COX-2) | Valdecoxib | 0.005 µM | (Not a direct analog) | - | [11] |
Table 3: Comparative Biological Activities of Isoxazole and Oxazole Derivatives.
Experimental Protocols
To facilitate the direct comparison of isoxazole and oxazole scaffolds in a research setting, detailed protocols for key in vitro assays are provided below.
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound (isoxazole or oxazole analog)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of a compound to inhibit the activity of specific CYP isoforms.
Materials:
-
Test compound (isoxazole or oxazole analog)
-
Human liver microsomes or recombinant human CYP enzymes
-
CYP isoform-specific substrate and its corresponding metabolite standard
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Incubate the test compound with human liver microsomes or a specific recombinant CYP enzyme in the presence of the isoform-specific substrate.
-
Initiate the reaction by adding NADPH.
-
After a defined incubation period at 37°C, terminate the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.
-
Determine the concentration of the test compound that causes 50% inhibition of metabolite formation (IC₅₀).[12]
IC₅₀ Determination for Enzyme Inhibition
Objective: To determine the concentration of an inhibitor that reduces the activity of an enzyme by 50%.[13][14]
Materials:
-
Inhibitor compound (isoxazole or oxazole analog)
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
Detection reagent (e.g., for colorimetric or fluorescent readout)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compound.
-
In a microplate, add the enzyme and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction and measure the product formation using a suitable detection method.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for comparing isoxazole and oxazole analogs and a simplified signaling pathway where such compounds might act as inhibitors.
Caption: Experimental workflow for the head-to-head comparison of isoxazole and oxazole analogs.
Caption: Simplified signaling pathway illustrating the potential inhibitory action of an isoxazole or oxazole compound.
Conclusion
Both isoxazole and oxazole scaffolds are valuable tools in the medicinal chemist's toolbox. The choice between them is nuanced and depends on the specific therapeutic target and desired drug properties. Isoxazoles, being weaker bases and having a larger dipole moment, may offer advantages in certain biological contexts, and their prevalence in FDA-approved drugs is notable.[1][3] However, the specific substitution pattern on the ring plays a crucial role in determining the final physicochemical and biological properties of the molecule. A thorough understanding of the subtle differences between these two important heterocycles, coupled with direct head-to-head experimental comparisons, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. difference.wiki [difference.wiki]
- 3. differencebetween.com [differencebetween.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate, a compound utilized in various research and development applications.
It is crucial to note that a specific Safety Data Sheet (SDS) for this compound was not identified. The following procedures are based on information from SDSs of structurally similar compounds, such as Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate and Mthis compound, and general principles of laboratory chemical waste management.
Hazard Profile and Safety Precautions
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling in a way that generates dust or aerosols, use a NIOSH/MSHA approved respirator.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[1]
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for similar compounds, which should be considered as potential hazards for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin irritation | Category 2 | H315: Causes skin irritation[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This protocol provides a general framework for its safe disposal.
-
Waste Identification and Segregation:
-
Treat all unused this compound and any material contaminated with it as hazardous waste.
-
Do not mix this waste with other waste streams unless compatibility is confirmed.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the waste. The original container is often a suitable choice.
-
The container must be compatible with the chemical.
-
Ensure the container is kept tightly closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the complete chemical name and any available hazard information.
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research endeavors. Always consult your institution's specific waste management guidelines and the most current regulatory standards.
References
Personal protective equipment for handling Ethyl 3-hydroxyisoxazole-5-carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-hydroxyisoxazole-5-carboxylate. The following procedures for operation and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound and its analogs are associated with several hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment (PPE) [3][4][5][6][7]
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Chemical splash goggles or a face shield that meets ANSI Z.87.1 1989 standards.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves) and a lab coat must be worn.[3][4] Ensure gloves are inspected before use and removed before leaving the laboratory.[8][9] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required.[1] If engineering controls are not sufficient, a NIOSH/MSHA approved respirator should be used.[1] |
| Body Protection | A lab coat or apron should be worn.[4][10] Long pants and closed-toe shoes are mandatory.[3][11] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize risk and maintain the integrity of the compound.
Handling Procedures:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[9] Have all necessary PPE readily available and in good condition.
-
Work Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10] Keep the work area clean and uncluttered.[4]
-
Dispensing: Avoid generating dust or aerosols.[12] Do not eat, drink, or smoke in the handling area.[1][8]
-
Spill Management: In case of a spill, evacuate the area and prevent the substance from entering drains. Absorb the spill with an inert material and collect it in a suitable, labeled container for disposal.[1]
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
The recommended storage temperature is 2-8°C.[2]
-
Ensure the storage area is locked and accessible only to authorized personnel.[1]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
Waste Disposal Steps:
-
Containerization: Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent paper), in a clearly labeled, sealed container.[4] Do not mix with other waste.
-
Labeling: The waste container must be labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant.[1] Do not dispose of it down the sink or in general trash.[4][8]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 5-hydroxyisoxazole-3-carboxylate | 88393-81-1 [amp.chemicalbook.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. osha.gov [osha.gov]
- 6. epa.gov [epa.gov]
- 7. hsa.ie [hsa.ie]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. cdc.gov [cdc.gov]
- 10. cce.caltech.edu [cce.caltech.edu]
- 11. ehs.okstate.edu [ehs.okstate.edu]
- 12. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
